molecular formula C14H11NO B123893 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 154493-59-1

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B123893
CAS No.: 154493-59-1
M. Wt: 209.24 g/mol
InChI Key: WDMHWDWTHUDKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (CAS 154493-59-1) is a high-purity biphenyl derivative of interest in advanced materials research and as a versatile synthetic intermediate . This compound features a hydroxymethyl (-CH 2 OH) group at the 4'-position and a cyano (-C#N) group at the 4-position, giving it a molecular weight of 209.24 g/mol and the molecular formula C 14 H 11 NO . It is typically supplied as a crystalline powder and should be stored sealed in a dry, room temperature environment . Research Applications and Value The value of this compound for researchers lies in its rigid biphenyl core and two distinct, tunable functional groups. The hydroxymethyl group introduces polarity and hydrogen-bonding capability, and can serve as a handle for further chemical functionalization, for instance, through esterification or etherification . The electron-withdrawing cyano group contributes to the molecule's conjugated π-system, influencing its electronic characteristics. This unique structure makes it a promising building block in materials science, particularly in the development of organic electronic materials and liquid crystals . Biphenyl carbonitrile derivatives are extensively studied for their nonlinear optical (NLO) behavior and electro-optic properties, which are critical for applications in optical switching, data storage, and communication technologies . Handling and Safety ATTENTION: For research use only. Not for human or veterinary use. Please consult the Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed (H302) and causes skin (H315) and serious eye irritation (H319) . When handling, wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Avoid breathing dust and ensure use in a well-ventilated area .

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHWDWTHUDKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602537
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154493-59-1
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability & Degradation Profiling of Hydroxymethyl Biphenyl Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and chemical stability profiles of 4'-(hydroxymethyl)[1,1'-biphenyl]-2-carbonitrile and its structurally related derivatives. These compounds are critical intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Losartan, Irbesartan, and Candesartan.

Content Type: Technical Whitepaper | Audience: Drug Development Scientists & Process Chemists

Executive Summary

The structural scaffold of hydroxymethyl biphenyl carbonitrile represents a critical junction in the synthesis of "Sartan" class antihypertensives. Its stability is governed by two competing thermodynamic forces: the high lattice energy of the biphenyl core (promoting solid-state stability) and the lability of the hydroxymethyl and nitrile functional groups (promoting solution-state degradation).

This guide provides a mechanistic analysis of these stability vectors, detailing the transition from the 4'-(hydroxymethyl) precursor to the active pharmaceutical ingredient (API), while isolating the risks of polymorphism, oxidation, and hydrolysis.

Molecular Architecture & Stability Factors

The stability of this derivative is dictated by three structural features:

  • The Biphenyl Core (Steric Torsion): The single bond connecting the two phenyl rings allows for rotation. However, the ortho-substitution (the 2-cyano group) creates steric hindrance, forcing the rings into a twisted, non-planar conformation (dihedral angle ~40–60°). This twist limits π-π stacking efficiency, affecting crystal lattice energy and solubility.

  • The Nitrile Group (-CN): Located at the ortho position, it is electron-withdrawing but kinetically stable against hydrolysis under neutral conditions. Its primary instability arises under strong acidic/basic stress or high thermal loads, leading to amide formation.

  • The Hydroxymethyl Group (-CH₂OH): Located at the para position of the second ring, this is the "soft spot" for chemical instability. It is prone to oxidation (to aldehyde/acid) and dimerization (ether formation).

Chemical Stability & Degradation Pathways[1]

Understanding the degradation profile is essential for establishing critical process parameters (CPPs) during synthesis and storage.

Oxidative Instability (The Primary Risk)

The hydroxymethyl group is susceptible to oxidation, particularly in solution or when exposed to atmospheric oxygen in the presence of trace metal catalysts.

  • Stage 1: Oxidation to 4'-formyl-2-biphenylcarbonitrile (Aldehyde impurity). In Losartan synthesis, this is often referred to as "Impurity K".

  • Stage 2: Further oxidation to the carboxylic acid (active metabolite precursor).[1]

Hydrolytic Degradation

While the nitrile is robust, moisture ingress combined with pH excursions can catalyze hydrolysis.

  • Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • Relevance: This is a competing reaction during the tetrazole formation step (which uses azides), where water must be strictly excluded.

Dimerization

Under acidic conditions, the hydroxymethyl group can undergo dehydration to form a dibenzyl ether dimer. This is a common process impurity that is difficult to purge due to its solubility profile similar to the parent compound.

Visualization: Degradation Network

The following diagram maps the degradation cascade for the hydroxymethyl biphenyl carbonitrile scaffold.

DegradationPathway Parent 4'-(Hydroxymethyl) [1,1'-biphenyl]-2-carbonitrile Aldehyde Oxidation Product (Aldehyde Impurity) Parent->Aldehyde Oxidation (O2/Metal) Amide Hydrolysis Product (Primary Amide) Parent->Amide Hydrolysis (H+/OH-) Ether Dimerization Product (Dibenzyl Ether) Parent->Ether Acid Cat. (-H2O) Acid Oxidation Product (Carboxylic Acid) Aldehyde->Acid Further Oxidation

Figure 1: Chemical degradation pathways of hydroxymethyl biphenyl carbonitrile derivatives.

Thermodynamic Profiling (Solid-State)

Polymorphism Screening

Biphenyl derivatives exhibit a high propensity for polymorphism due to conformational flexibility (rotational isomerism). Different polymorphs possess distinct melting points, solubilities, and bioavailabilities.

  • Metastable Forms: Often obtained from rapid precipitation (kinetic control). They exhibit higher solubility but lower physical stability.

  • Stable Forms: Obtained from slow cooling or slurry maturation (thermodynamic control). They exhibit higher melting points and lower solubility.

Characterization Protocol

To ensure the isolation of the thermodynamically stable form, the following characterization workflow is mandatory:

TechniquePurposeKey Observation
DSC (Differential Scanning Calorimetry) Thermal transitionsIdentify melting point (

) and glass transition (

). Look for endotherms preceding the main melt (indicating polymorph conversion).
TGA (Thermogravimetric Analysis) Solvate detectionWeight loss prior to degradation indicates a solvate or hydrate, not a true polymorph.
XRPD (X-Ray Powder Diffraction) Crystal fingerprintDistinct Bragg peaks confirm phase purity. Halo patterns indicate amorphous content.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating capability of your analytical method (HPLC).

  • Preparation: Prepare a 1.0 mg/mL solution of the intermediate in Acetonitrile:Water (50:50).

  • Acid Stress: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Target: Dimer and Amide.

  • Base Stress: Add 0.1 N NaOH. Stir at RT for 4 hours. Target: Carboxylic Acid (hydrolysis).

  • Oxidative Stress: Add 3% H₂O₂. Store at RT for 24 hours. Target: Aldehyde/N-oxide.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm). Calculate mass balance to ensure no "invisible" degradants.

Protocol B: Solubility & Polymorph Slurry Test

To determine the thermodynamically stable form at room temperature.

  • Supersaturation: Create a supersaturated solution of the compound in three solvents with varying polarity (e.g., Methanol, Ethyl Acetate, Toluene).

  • Slurry: Add excess solid to ensure a suspension. Stir at 25°C for 48 hours.

  • Filtration: Filter the solid phase rapidly.

  • Analysis: Analyze the wet cake immediately by XRPD to detect solvates. Dry the cake and re-analyze by DSC to check for polymorphic transitions.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_0 Stress Factors Start Start: Hydroxymethyl Biphenyl Derivative Condition Select Stress Condition Start->Condition Acid Acid/Base (Hydrolysis) Condition->Acid Oxid Peroxide (Oxidation) Condition->Oxid Therm Heat/Humidity (Solid State) Condition->Therm Analyze HPLC & XRPD Analysis Acid->Analyze Oxid->Analyze Therm->Analyze Result Define Stable Storage Conditions Analyze->Result

Figure 2: Workflow for determining thermodynamic and chemical stability limits.

Data Summary: Physicochemical Properties

Note: Values are representative of the 4'-(hydroxymethyl)-2-biphenylcarbonitrile class.

PropertyValue / RangeImplication
Melting Point 120°C – 140°C (Derivative dependent)Moderate lattice energy. Sharp endotherm indicates high purity crystalline form.
Solubility (Water) < 0.1 mg/mL (Practically Insoluble)Requires organic co-solvents (MeOH, ACN) for processing.
LogP ~2.4 – 2.9Lipophilic; readily crosses membranes but requires surfactant for dissolution testing.
pKa ~13 (Hydroxyl)The hydroxyl proton is not acidic; deprotonation requires strong bases (e.g., NaH).

References

  • National Institutes of Health (PubChem). 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Compound Summary (CID 20100328). Available at: [Link]

  • Asian Journal of Chemistry. A Convenient Method for the Preparation of Losartan Active Metabolite (EXP-3174). (Discusses oxidation of the hydroxymethyl group). Available at: [Link]

  • Lattice Science Publication. Preparation and Characterization of Losartan Potassium Tablets. (Details stability of the biphenyl core). Available at: [Link]

  • Google Patents. Process for the synthesis of losartan potassium (US20050070586A1). (Describes impurity formation and removal).[2] Available at:

Sources

Electronic properties of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile for OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile for Organic Light-Emitting Diodes (OLEDs)

Abstract

The rational design of organic semiconductor materials is paramount for advancing Organic Light-Emitting Diode (OLED) technology. Biphenyl derivatives represent a cornerstone class of materials, prized for their rigid structure and high triplet energy, making them excellent candidates for host materials in phosphorescent OLEDs. This technical guide provides a comprehensive analysis of a specific, functionalized derivative, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. We explore its molecular design, predict its core electronic properties through the lens of established principles, and provide detailed, field-proven experimental protocols for its complete characterization. This document serves as a foundational resource for researchers in materials science and organic electronics, detailing the scientific causality behind experimental choices and providing a roadmap for evaluating novel bipolar compounds for next-generation displays and lighting.

Introduction: The Rationale for Functionalized Biphenyl Scaffolds

The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the electronic properties of the materials within its emissive layer. Host materials are particularly critical, as they constitute the matrix for light-emitting dopants, facilitate charge transport, and confine excitons.[1] The biphenyl scaffold is a well-established core for host materials due to its wide energy bandgap and high triplet energy, which are essential for hosting high-energy (blue) phosphorescent emitters.[2]

The subject of this guide, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, presents a compelling molecular architecture.[3] Its structure is characterized by three key features:

  • A Rigid Biphenyl Core: Provides thermal stability and a high triplet energy backbone.

  • An Electron-Withdrawing Cyano (-CN) Group: This group is known to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can enhance electron injection and transport properties.[4]

  • A Polar Hydroxymethyl (-CH₂OH) Group: This functional group introduces polarity, which can influence thin-film morphology, and provides a reactive site for further molecular engineering, such as creating dendrimers or polymers with tailored properties.[5]

This unique combination of a rigid core with distinct electron-withdrawing and polar functional groups suggests that 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile could function as a bipolar host or an electron-transporting material, making it a molecule of significant interest for advanced OLED applications.

Molecular Structure and Synthesis

The precise arrangement of functional groups on the biphenyl core dictates the molecule's electronic behavior.

Caption: Molecular structure of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

Synthetic Rationale: The synthesis of such asymmetrically substituted biphenyls is most effectively achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, is a preferred method due to its high regioselectivity and tolerance for various functional groups, making it a robust choice for producing this target molecule on a lab scale.[5]

Theoretical & Experimental Characterization

A multi-faceted approach combining computational modeling and empirical measurement is essential for a complete understanding of a material's electronic properties.

Computational Insights (Density Functional Theory)

Causality: Before undertaking resource-intensive synthesis and characterization, Density Functional Theory (DFT) calculations serve as an invaluable screening tool.[6] DFT provides reliable estimates of the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the LUMO—which govern charge injection and transport. The energy difference between them, the HOMO-LUMO gap, corresponds to the fundamental optical absorption energy.[7]

For 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, DFT calculations would likely predict that the HOMO is distributed across the electron-rich biphenyl core, while the LUMO is primarily localized on the carbonitrile-substituted phenyl ring due to the strong electron-withdrawing nature of the -CN group.[2] This separation of FMOs is characteristic of molecules with intramolecular charge-transfer (ICT) character and is desirable for bipolar transport.

Table 1: Predicted Electronic Properties (Illustrative) Note: These values are representative estimates based on similar biphenyl derivatives found in the literature, as specific experimental data for this molecule is not widely published. They serve as a baseline for experimental validation.

PropertyPredicted ValueSignificance in OLEDs
HOMO Level-5.8 to -6.0 eVGoverns hole injection from the anode/hole-transport layer.
LUMO Level-2.5 to -2.7 eVGoverns electron injection from the cathode/electron-transport layer.
HOMO-LUMO Gap3.3 to 3.5 eVDetermines the optical absorption onset and influences material color.[7]
Triplet Energy (T₁)> 2.8 eVMust be higher than the dopant's T₁ to prevent reverse energy transfer.[1]
Experimental Workflow for Material Characterization

The following workflow provides a logical sequence for the comprehensive characterization of a new OLED material.

G cluster_synthesis Synthesis & Purification cluster_char Material Characterization cluster_device Device Fabrication & Testing synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification (Sublimation) synthesis->purification photophys Photophysical Analysis (UV-Vis, PL) purification->photophys electrochem Electrochemical Analysis (Cyclic Voltammetry) purification->electrochem thermal Thermal Analysis (TGA, DSC) purification->thermal fab Device Fabrication (Vacuum Deposition) photophys->fab electrochem->fab thermal->fab test Electroluminescence Test (J-V-L, EQE, Spectra) fab->test

Caption: Standard workflow from material synthesis to OLED device testing.

Protocol: Photophysical Characterization

Objective: To determine the optical bandgap and inherent luminescent properties of the material.

Methodology: UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy [8]

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a spectroscopic-grade solvent (e.g., Dichloromethane or THF). For thin-film analysis, thermally evaporate a 50 nm film onto a quartz substrate.

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum from 250 nm to 500 nm.

    • The absorption onset (λ_onset) is used to calculate the optical bandgap (E_g_opt) using the formula: E_g_opt (eV) = 1240 / λ_onset (nm).

  • PL Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_max_abs) determined from the UV-Vis spectrum.

    • Record the emission spectrum. The peak of this spectrum (λ_em) indicates the color of the emitted light.

  • Quantum Yield (Φ_PL) Measurement: Determine the photoluminescence quantum yield using an integrating sphere or relative method with a known standard (e.g., quinine sulfate).

  • Causality & Trustworthiness: This protocol is self-validating. The excitation wavelength for PL is determined directly from the UV-Vis absorption peak, ensuring the measured emission is from the primary electronic transition. Comparing solution and thin-film spectra reveals information about intermolecular interactions in the solid state.

Protocol: Electrochemical Characterization

Objective: To determine the electrochemical HOMO and LUMO energy levels, which are crucial for predicting charge injection barriers in a device.

Methodology: Cyclic Voltammetry (CV)

  • System Setup: Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The electrolyte is typically a 0.1 M solution of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile).

  • Measurement:

    • Dissolve a small amount of the sample in the electrolyte solution.

    • Scan the potential to measure the oxidation and reduction waves.

    • Calibrate the system by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum.

  • Data Analysis:

    • Determine the onset potentials for oxidation (E_ox_onset) and reduction (E_red_onset) from the voltammogram.

    • Calculate the energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8]

      • LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8]

  • Causality & Trustworthiness: Using an internal standard like ferrocene provides a reliable reference point, minimizing variations between experiments and instruments. The reversibility of the redox waves indicates the material's electrochemical stability, a key factor for device lifetime.

Application and Performance in OLEDs

The suitability of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile in an OLED stack depends on the alignment of its energy levels with adjacent layers and the electrodes.

Device Architecture and Energy Level Alignment

Based on its predicted properties, the molecule could serve as an electron-transporting layer (ETL) or a host in the emissive layer (EML). The diagram below illustrates its potential placement in a phosphorescent OLED (PhOLED).

Caption: Energy level diagram for a PhOLED using the target molecule as a host.

Causality of Design: For efficient device operation, the energy barriers for charge injection must be minimized (< 0.3 eV). The HOMO of the host should align with the hole-transport layer (HTL) to facilitate hole transport, and its LUMO should be high enough to confine excitons on the lower-LUMO dopant molecule. The deep HOMO level provides good hole-blocking, preventing leakage into the ETL.[9]

Device Fabrication and Key Performance Metrics

OLEDs with small molecule materials are typically fabricated via vacuum thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[1]

Standard Fabrication Steps:

  • Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Surface Treatment: Substrates are treated with UV-ozone or oxygen plasma to increase the ITO work function and improve hole injection.

  • Layer Deposition: Organic layers (HTL, EML, ETL) and the metal cathode (e.g., LiF/Al) are deposited sequentially without breaking vacuum. Deposition rates are monitored by quartz crystal microbalances.

Key Performance Metrics:

  • Current Density-Voltage-Luminance (J-V-L): Characterizes the fundamental electrical and optical output of the device.[10]

  • External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to electrons injected. This is a primary measure of device efficiency.

  • Power Efficiency (lm/W): Measures the light output per unit of electrical power consumed.

  • CIE 1931 Color Coordinates (x, y): Quantifies the color of the emitted light.[1]

Conclusion and Outlook

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a strategically designed molecule with significant potential for OLED applications. Its biphenyl core provides a high triplet energy platform, while the terminal cyano and hydroxymethyl groups offer a means to engineer bipolar charge transport and introduce further functionalization. Based on its structure, it is predicted to have a deep HOMO level and a relatively low LUMO level, making it a promising candidate as a bipolar host material for blue PhOLEDs or as an electron-transporting material.

Future research should focus on the empirical validation of its properties through the protocols detailed in this guide. Furthermore, the hydroxymethyl group serves as a synthetic handle to create novel materials, such as dimers or star-shaped molecules, which could lead to materials with improved thermal stability, charge transport, and film-forming properties.

References

  • Title: Method for synthesizing 4-hydroxymethyl biphenyl. Source: Google Patents (CN107602339B).
  • Title: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Source: ACS Applied Materials & Interfaces. URL: [Link]

  • Title: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. Source: PubChem - NIH. URL: [Link]

  • Title: The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence. Source: Journal of Materials Chemistry C (RSC Publishing). URL: [Link]

  • Title: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Source: ResearchGate. URL: [Link]

  • Title: Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2. Source: MDPI. URL: [Link]

  • Title: Characterization and Optimization of OLED Materials and Devices. Source: SPIE Digital Library. URL: [Link]

  • Title: The molecular structure of representative CN-substituted OLED materials. Source: ResearchGate. URL: [Link]

  • Title: Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. Source: ACS Applied Materials & Interfaces. URL: [Link]

  • Title: HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Source: Dalton Transactions (RSC Publishing). URL: [Link]

  • Title: Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Research on Different Physical Property Characterization Approaches for OLED Materials. Source: Atlantis Press. URL: [Link]

  • Title: HOMO-LUMO Energy Gap. Source: Schrödinger. URL: [Link]

  • Title: Methods of Analysis of Organic Light Emitting Diodes. Source: Old City Publishing. URL: [Link]

  • Title: Tetraaryl pyrenes: photophysical properties, computational studies, crystal structures, and application in OLEDs. Source: CORE. URL: [Link]

  • Title: Rapid Multiscale Computational Screening for OLED Host Materials. Source: OSTI.GOV. URL: [Link]

  • Title: Fabrication and characterization of organic light emitting diodes for display applications. Source: RIT Scholar Works. URL: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Packing of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile and its Analogue

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and packing of 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, a molecule of significant interest in materials science and medicinal chemistry. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a detailed examination of the crystal structure of a closely related analogue, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (CCDC 263058). Through this case study, we elucidate the fundamental principles of molecular geometry, intermolecular interactions, and crystal packing that are expected to govern the solid-state architecture of the target compound. This guide also outlines a robust experimental workflow for the synthesis, crystallization, and structural determination of novel biphenyl derivatives, providing a valuable resource for researchers in the field.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structural motif in both materials science and drug discovery. Its rigid, planar nature provides a robust framework for the construction of molecules with tailored electronic and photophysical properties, making it a key component in the development of liquid crystals and organic light-emitting diodes (OLEDs)[1]. In the realm of medicinal chemistry, the biphenyl unit is found in numerous therapeutic agents, where it often serves to orient functional groups for optimal interaction with biological targets.

The subject of this guide, 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, is a bifunctional molecule that combines the desirable properties of the biphenyl core with two key functional groups: a hydroxymethyl group and a nitrile group. The hydroxymethyl group can act as both a hydrogen-bond donor and acceptor, while the nitrile group is a well-known hydrogen-bond acceptor. This combination of functionalities suggests that the molecule will exhibit a rich and predictable set of intermolecular interactions, leading to a well-defined and stable crystal lattice. Understanding the precise arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of the material, such as its solubility, melting point, and bioavailability.

A Note on Methodology: As of the writing of this guide, the crystal structure of 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile has not been reported in the Cambridge Structural Database (CSD). Therefore, to provide a scientifically grounded and technically detailed analysis, this guide will focus on the experimentally determined crystal structure of the closely related analogue, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile . This analogue differs only by the substitution of a hydroxyl group for the hydroxymethyl group and is expected to exhibit very similar packing motifs.

Experimental Workflow: From Synthesis to Structure Determination

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals of suitable quality for X-ray diffraction. This section outlines a proven methodology for achieving this.

Synthesis of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

A reliable method for the synthesis of unsymmetrical biphenyls such as the target compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-cyanophenyl)boronic acid (1.1 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent).

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) as the catalyst and an aqueous solution of sodium carbonate (2 M, 2.0 equivalents) as the base.

  • Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow Reactants Reactants: (4-cyanophenyl)boronic acid 4-bromobenzyl alcohol Reaction Suzuki-Miyaura Coupling (Reflux) Reactants->Reaction Catalyst Catalyst: Pd(PPh3)4 Catalyst->Reaction Base Base: Na2CO3 (aq) Base->Reaction Solvent Solvent: Toluene/Ethanol Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Workup->Product

Figure 1: Synthetic workflow for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.
Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.

Protocol:

  • Solvent Screening: Dissolve a small amount of the purified product in various solvents of differing polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by gentle heating and stirring.

  • Slow Evaporation: Filter the hot solution into a clean vial and cover it with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution with a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Structural Analysis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile: A Case Study

The crystal structure of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile provides a valuable model for understanding the solid-state behavior of its hydroxymethyl analogue. The crystallographic data for this compound are summarized in the table below.

Parameter Value
CCDC Number263058[2]
Chemical FormulaC₁₃H₉NO
Formula Weight195.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.039(3)
b (Å)11.138(3)
c (Å)7.378(2)
α (°)90
β (°)98.67(3)
γ (°)90
Volume (ų)978.3(4)
Z4
Temperature (K)298

Table 1: Crystallographic data for 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Molecular Geometry

The molecule consists of two phenyl rings linked by a C-C single bond. The dihedral angle between the mean planes of the two rings is a key conformational parameter in biphenyl derivatives. In the solid state, this angle is influenced by a balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the crystal packing forces that may favor a more planar arrangement to maximize intermolecular interactions. For 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, the two phenyl rings are not coplanar, exhibiting a significant twist.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile is dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The most prominent intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. This O-H···N hydrogen bond is a strong and directional interaction that links the molecules into infinite chains.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A C-O-H B N#C- A->B  O-H···N Hydrogen Bond

Sources

Technical Guide: Cyanobiphenyl Alcohols in Liquid Crystal Mesogen Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of cyanobiphenyl alcohols in liquid crystal (LC) design.

Executive Summary

Cyanobiphenyls (CBs), exemplified by the industry-standard 5CB, are the "fruit flies" of liquid crystal research due to their chemical stability and strong dielectric anisotropy (


). Cyanobiphenyl alcohols —specifically hydroxy-terminated alkyl/alkoxy cyanobiphenyls—represent a critical evolution of this class. Unlike inert alkyl-cyanobiphenyls, these alcohols possess a reactive hydroxyl terminus that serves two distinct functions:
  • Supramolecular Assembly: The -OH group acts as a hydrogen-bond donor, enabling the formation of supramolecular dimers that stabilize smectic phases or induce novel twist-bend nematic (

    
    ) phases.
    
  • Synthetic Versatility: They function as essential intermediates ("hooks") for synthesizing liquid crystal dimers, side-chain liquid crystal polymers (SCLCPs), and elastomers (LCEs).

This guide provides a comprehensive analysis of their molecular architecture, a validated synthesis protocol, and structure-property relationships.

Molecular Architecture & Design Logic

The utility of cyanobiphenyl alcohols stems from their tripartite structure. Each module plays a causal role in defining the mesophase.

The Cyanobiphenyl Core (The Mesogen)
  • Function: Provides the rigid rod-like shape (calamitic) and the dipole moment.

  • Mechanism: The cyano (-CN) group creates a strong longitudinal dipole, essential for alignment in electric fields (Frederiks transition). The biphenyl core ensures sufficient shape anisotropy to stabilize the nematic phase.

The Alkyl Spacer (The Decoupler)
  • Function: Decouples the motions of the rigid core from the reactive tail or polymer backbone.

  • Mechanism: The length of the spacer (

    
    ) dictates the phase transition temperatures and introduces the Odd-Even Effect .
    
    • Odd

      
      : Introduces a kink in the molecular shape, often reducing the nematic-isotropic (
      
      
      
      ) transition temperature but favoring bent-core phases (like
      
      
      ) when dimerized.
    • Even

      
      : Maintains a linear conformation, generally favoring higher order (smectic) phases.
      
The Hydroxyl Terminus (The Functional Handle)
  • Function: Site for chemical ligation or physical association.

  • Mechanism:

    • Chemical:[1][2][3][4][5][6][7] Allows esterification (with acryloyl chloride for monomers) or etherification.

    • Physical: Forms head-to-head or side-to-side hydrogen bonds, effectively doubling the mesogen length and altering the aspect ratio.

Experimental Protocol: Synthesis of 6-[(4'-cyano-4-biphenylyl)oxy]hexan-1-ol

This protocol describes the synthesis of a C6-spacer cyanobiphenyl alcohol. This molecule is a ubiquitous precursor for LC acrylates and dimers.

Objective: Synthesize 6-[(4'-cyano-4-biphenylyl)oxy]hexan-1-ol via Williamson ether synthesis. Target Yield: >80% Purity: >98% (HPLC/NMR)

Reagents & Equipment
  • Substrate: 4'-Hydroxy-4-cyanobiphenyl (HCB) [CAS: 58743-75-2]

  • Linker: 6-Chlorohexanol [CAS: 2009-83-8]

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Catalyst: Potassium Iodide (KI) (Finkelstein condition to accelerate reaction)

  • Solvent: Acetone (HPLC grade) or DMF (for higher temp)

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, inert gas (N2) line.

Step-by-Step Methodology
  • Preparation:

    • Charge the flask with 4'-Hydroxy-4-cyanobiphenyl (1.0 eq, e.g., 19.5 g).

    • Add anhydrous

      
       (1.5 eq, 20.7 g) and a catalytic amount of KI (0.1 eq).
      
    • Suspend in Acetone (300 mL). Note: Acetone is preferred over DMF for easier workup, provided the linker is reactive enough.

  • Addition:

    • Add 6-Chlorohexanol (1.1 eq, 15.0 g) dropwise to the stirring suspension.

    • Mechanistic Insight: Using a slight excess of the alcohol ensures complete consumption of the valuable mesogenic core.

  • Reaction:

    • Heat the mixture to reflux (

      
      C) under 
      
      
      
      atmosphere.
    • Stir vigorously for 24–48 hours.

    • Validation: Monitor via TLC (Mobile phase: CH2Cl2). The starting phenol spot (

      
      ) should disappear; the product spot (
      
      
      
      ) should dominate.
  • Workup:

    • Cool to room temperature.[5][6][8]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ). Wash the filter cake with warm acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude white/off-white solid.

  • Purification (Critical Step):

    • Recrystallize the crude solid from Ethanol or a Toluene/Heptane mixture.

    • Why? Recrystallization removes traces of unreacted chloro-alcohol and oligomers.

    • Dry in a vacuum oven at 40°C overnight.

Characterization Standards
  • 
    -NMR (CDCl3):  Look for the triplet at 
    
    
    
    ppm (
    
    
    ) and the triplet at
    
    
    ppm (
    
    
    ). The aromatic region (7.0–7.7 ppm) must show the AA'BB' splitting characteristic of the biphenyl core.
  • FTIR: Strong absorption at 2225

    
     (CN stretch) and broad band at 3300–3500 
    
    
    
    (OH stretch).

Structure-Property Relationships

The following data illustrates how the spacer length (


) in the homologous series 

influences phase behavior.
Phase Transition Data (Homologous Series)
Spacer Length (

)
Melting Point (

) [°C]
Clearing Point (

) [°C]
Phase SequenceMesogenic Stability
3 98.072.5 (Monotropic)Cr

(N)

I
Low (Bent shape destabilizes)
4 94.085.0 (Monotropic)Cr

(N)

I
Moderate
6 69.593.4Cr

N

I
High (Enantiotropic)
8 74.089.0Cr

SmA

N

I
High (Smectic induced)
11 78.095.0Cr

SmA

I
High (Smectic dominant)

Data synthesized from standard LC literature trends (Gray et al., Imrie et al.).

Analysis:

  • Odd-Even Effect: Even-numbered spacers (n=6, 8) generally exhibit higher transition temperatures and more stable nematic phases than odd-numbered spacers (n=3) due to the linear conformation of the all-trans alkyl chain.

  • Smectic Induction: As

    
     increases (
    
    
    
    ), the micro-segregation between the polar core and the flexible tail favors the formation of layered Smectic A (SmA) phases.

Visualization of Concepts

Synthesis Workflow (Graphviz)

SynthesisWorkflow start 4'-Hydroxy-4- cyanobiphenyl intermediate Reaction Mixture (Reflux Acetone) start->intermediate Dissolve linker 6-Chlorohexanol (Linker) linker->intermediate Dropwise Add catalyst K2CO3 / KI (Base/Cat) catalyst->intermediate Activate crude Crude Solid intermediate->crude Filter & Evap product Purified Cyanobiphenyl Alcohol crude->product Recrystallize (Ethanol)

Caption: Figure 1. Williamson ether synthesis pathway for generating hydroxy-terminated cyanobiphenyl mesogens.

Structure-Property Logic (Graphviz)

StructureProperty Core Cyanobiphenyl Core (Rigid) Prop1 Dielectric Anisotropy (Switching) Core->Prop1 Dipole Spacer Alkyl Spacer Length (n) Prop2 Phase Type (N vs SmA) Spacer->Prop2 Odd-Even Effect Prop3 Dimerization/Anchoring Spacer->Prop3 Decoupling Tail Hydroxyl Group (-OH) Tail->Prop3 H-Bonding

Caption: Figure 2. Causal relationships between molecular modules and macroscopic LC properties.

Applications in Advanced Materials

Liquid Crystal Dimers & Twist-Bend Nematics

Cyanobiphenyl alcohols are the primary precursors for LC Dimers (e.g., CB7CB). By reacting two equivalents of the acid-functionalized cyanobiphenyl (derived from the alcohol) with a spacer, researchers synthesize dimers that exhibit the Twist-Bend Nematic (


)  phase. This phase, characterized by a heliconical structure with nanoscale pitch, requires the specific bent geometry provided by odd-numbered spacers derived from these alcohols.
Side-Chain Liquid Crystal Polymers (SCLCPs)

The hydroxyl group allows the mesogen to be converted into an acrylate or methacrylate monomer.

  • Reaction: Alcohol + Acryloyl Chloride

    
     LC Monomer.
    
  • Polymerization: These monomers are polymerized to form SCLCPs used in optical data storage and actuators. The spacer length (controlled by the initial alcohol choice) determines the glass transition temperature (

    
    ) and the decoupling of the backbone from the mesogen.
    
Chemoresponsive Sensors

The free hydroxyl group on the surface of LC droplets can interact with analytes.

  • Mechanism: In the presence of specific vapors (e.g., amines), the hydrogen bonding network at the interface is disrupted, triggering an Anchoring Transition (e.g., from planar to homeotropic). This results in a visible optical change (bright to dark) under polarized light, serving as a passive sensor.

References

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. Chemical Society Reviews.

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.

  • Wang, K., et al. (2018).[1] Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals.[1][5][8][9][10][11][12][13][14]

  • Binnemans, K. (2005). Ionic Liquid Crystals. Chemical Reviews.

  • Chen, D., et al. (2013). Twist-bend nematic phase in odd-membered liquid crystal dimers. Physical Review E.

Sources

Technical Monograph: Photophysical Architecture of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical and structural characteristics of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (CAS: 154493-59-1). Distinct from its phenolic analog (4'-hydroxy-), this molecule features a methylene-insulated hydroxyl group, decoupling the oxygen lone pair from the


-conjugated system. Consequently, its photophysics are governed by the 4-cyanobiphenyl (4CB)  core, exhibiting deep-blue emission, moderate Stokes shift, and significant sensitivity to solid-state packing driven by hydrogen bonding.

This guide is structured for researchers utilizing this compound as a fluorescent probe precursor, a liquid crystal mesogen intermediate, or a model system for supramolecular assembly.

Molecular Architecture & Electronic State

Structural Decoupling & Chromophore Definition

The molecule consists of a biphenyl scaffold polarized by a strong electron-withdrawing cyano (-CN) group at the 4-position. Crucially, the 4'-hydroxymethyl (-CH


OH) group acts as a structural handle  rather than an electronic auxochrome.
  • Chromophore: The photoactive unit is effectively the 4-cyanobiphenyl moiety.

  • Electronic Isolation: The methylene bridge (-CH

    
    -) interrupts orbital overlap between the hydroxyl oxygen and the aromatic 
    
    
    
    -system. Unlike 4'-hydroxy-4-cyanobiphenyl, which exhibits strong Intramolecular Charge Transfer (ICT), the hydroxymethyl derivative displays "Locally Excited" (LE) state characteristics similar to unsubstituted 4-cyanobiphenyl.
  • Dipole Moment: The ground state dipole is dominated by the cyano group (~4.0 D), directed along the long molecular axis.

Jablonski Dynamics (Diagram)

The following diagram illustrates the excitation and relaxation pathways, highlighting the competition between radiative decay and the twisting relaxation mode characteristic of biphenyls.

Photophysics GS Ground State (S0) Planar/Twisted Equilibrium Abs Absorption (UV: ~280-290 nm) GS->Abs hν (Excitation) FC Franck-Condon Excited State (S1*) Abs->FC Relax Vibrational Relaxation & Planarization FC->Relax < 1 ps Em Fluorescence (Deep Blue: ~360 nm) Relax->Em k_rad (Radiative) TICT Twisted Intramolecular Charge Transfer (TICT) (Non-Radiative Sink) Relax->TICT Rotational Relaxation (Solvent Dependent) Em->GS Emission TICT->GS k_nr (Thermal)

Figure 1: Photophysical cycle of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. Note the TICT channel which competes with fluorescence in low-viscosity solvents.

Photophysical Characterization (Solution State)

Absorption & Emission Profiles

The spectral properties closely mirror the parent 4-cyanobiphenyl due to the insulation of the hydroxyl group.

ParameterValue (Approx.)Mechanistic Insight

280 – 295 nm

transition of the cyanobiphenyl core.

(Extinction Coeff.)
~25,000 M

cm

Allowed transition; high oscillator strength.

350 – 370 nmDeep blue emission; "Locally Excited" (LE) state.
Stokes Shift ~6000 – 7000 cm

Significant reorganization energy due to planarization of the biphenyl rings in the excited state.
Quantum Yield (

)
0.15 – 0.40Highly dependent on solvent viscosity (RIR effect).
Solvatochromism & Viscosity Sensitivity

While the hydroxymethyl group does not donate electrons, the cyano group imparts solvatochromism.

  • Polarity Effect: Increasing solvent polarity induces a slight bathochromic (red) shift in emission, stabilizing the polarized excited state.

  • Viscosity Effect: The quantum yield increases in viscous solvents (e.g., glycerol vs. acetonitrile). The biphenyl core prefers a twisted geometry in the ground state (~30-40° dihedral angle) but planarizes in the excited state. Viscous media restrict the non-radiative rotational relaxation, enhancing fluorescence.

Solid-State Dynamics & Crystal Engineering

This is the domain where the hydroxymethyl group becomes the critical functional unit.

Supramolecular Assembly

Unlike the methyl analog, the hydroxymethyl group acts as a hydrogen bond donor, while the cyano group acts as an acceptor.

  • Head-to-Tail Packing: The molecule typically crystallizes in linear supramolecular chains driven by -O-H

    
     N
    
    
    
    C-
    hydrogen bonds.
  • Implication: This "locking" of the molecular axis restricts the inter-ring rotation in the solid state.

Aggregation-Induced Emission (AIE) Potential

While simple biphenyls often suffer from Aggregation-Caused Quenching (ACQ), the specific packing of this derivative can lead to enhanced emission in the solid state if the H-bonding network prevents


-

stacking (which would otherwise quench fluorescence).
  • Mechanism: Restriction of Intramolecular Rotation (RIR). The H-bonds rigidify the lattice, shutting down non-radiative decay channels.

Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: Determine


 and Quantum Yield relative to a standard.

Reagents:

  • Analyte: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (Recrystallized).

  • Solvents: Spectroscopic grade Cyclohexane (non-polar), Acetonitrile (polar), Ethanol (protic).

  • Standard: Quinine Sulfate (in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    ) or 9,10-Diphenylanthracene.

Workflow:

  • Stock Preparation: Prepare a 1.0 mM stock solution in THF.

  • Dilution: Create working aliquots (1

    
    M - 10 
    
    
    
    M) in target solvents. Critical: Absorbance at
    
    
    must be < 0.1 OD to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis from 200 to 450 nm. Note the

    
     (expect ~285 nm).
    
  • Emission Scan: Excite at

    
    . Record emission from 300 to 600 nm.
    
  • Correction: Subtract solvent Raman peaks.

Protocol: Synthesis & Functionalization Workflow

The hydroxymethyl group is a versatile handle for converting this fluorophore into liquid crystals or sensors.

Synthesis Intermediate 4'-(Hydroxymethyl) [1,1'-biphenyl]-4-carbonitrile Reaction1 Appel Reaction / SOCl2 Intermediate->Reaction1 Reaction2 Williamson Ether Synthesis (with Alkyl Bromide) Intermediate->Reaction2 Reaction3 DCC Coupling (with Carboxylic Acid) Intermediate->Reaction3 Product1 Benzyl Halide (Alkylating Agent) Reaction1->Product1 -CH2Cl / -CH2Br Product2 Liquid Crystal Mesogen (Ether Tail) Reaction2->Product2 -CH2-O-R Product3 Fluorescent Ester Probe Reaction3->Product3 -CH2-O-CO-R

Figure 2: Synthetic divergence from the hydroxymethyl handle. The biphenyl core remains the fluorescent reporter.

References

  • PubChem. (2025).[1][2] 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025). 4'-Hydroxy-4-biphenylcarbonitrile Product Specification (Analog Comparison). Merck KGaA. Link

  • Beens, H., & Weller, A. (1968). Excited Molecular

    
    -Complexes in Solution. (Foundational text on Biphenyl/Cyano-aromatic photophysics).[3]
    
  • AAT Bioquest. (2025). Interactive Spectrum Viewer: Biphenyl Derivatives.Link

  • Gelest, Inc. (2023). Liquid Crystal Intermediates and Mesogens Technical Guide. (Contextualizes the use of cyanobiphenyl alcohols).

Sources

Technical Guide: Melting Point and Phase Transition Temperatures of 4'-Cyano-4-biphenylmethanol

[1]

Executive Summary

4'-Cyano-4-biphenylmethanol (CAS: 154493-59-1 ) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystal dimers and oligomers.[1] Unlike its alkyl-substituted analogs (e.g., 5CB) which exhibit room-temperature nematic phases, this hydroxyl-terminated derivative is a crystalline solid with a high melting point of 151 °C .[1] Its thermal behavior is dominated by strong intermolecular hydrogen bonding, which stabilizes the crystal lattice and typically suppresses mesophase formation until functionalization.

This guide provides a definitive analysis of its phase transitions, validated synthesis protocols to ensure thermal accuracy, and the specific thermodynamic data required for its use in material science applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Common Synonyms 4-(4-Cyanophenyl)benzyl alcohol; 4'-Cyano-4-hydroxymethylbiphenyl
CAS Number 154493-59-1
Molecular Formula C₁₄H₁₁NO
Molecular Weight 209.25 g/mol
Structure N≡C-Ph-Ph-CH₂OH
Appearance White to off-white crystalline powder

Phase Transition Temperatures

Primary Thermal Data

The phase behavior of 4'-cyano-4-biphenylmethanol is characterized by a sharp first-order transition from a crystalline solid to an isotropic liquid.[1]

Transition TypeTemperature (

)
Enthalpy (

)
Nature
Melting Point (

)
151 °C (424 K)~25–30 kJ/mol*Crystalline

Isotropic
Crystallization (

)
~110–130 °CExothermicIsotropic

Crystalline (Supercooling common)
Mesophase None observedN/ANon-mesogenic due to H-bonding

*Note: Enthalpy values are estimates based on biphenyl alcohol analogs; exact values depend on crystal polymorphs.[1]

Thermal Behavior Analysis
  • Crystalline State: The molecule crystallizes in a rigid lattice driven by ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -
    
    
    stacking of the biphenyl core and head-to-tail hydrogen bonding between the cyano and hydroxyl groups. This dual interaction results in a significantly higher melting point compared to non-polar analogs (e.g., 4-cyano-4'-methylbiphenyl, ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
    
    
    °C).
  • Lack of Liquid Crystallinity: While the cyanobiphenyl core is a classic mesogen (promoting nematic alignment), the terminal hydroxyl group disrupts the necessary rod-like fluidity.[1] The strong directional H-bonds lock the molecules into a 3D lattice, preventing the formation of a liquid crystal (nematic/smectic) phase upon heating. The compound transitions directly to an isotropic liquid.

  • Hysteresis: Upon cooling from the melt, the compound often exhibits significant supercooling (hysteresis), recrystallizing well below 151 °C (typically 110–130 °C) depending on the cooling rate.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Workflow

To accurately determine the melting point and assess purity, the following DSC protocol is recommended.

Equipment: TA Instruments Q2000 or equivalent. Atmosphere: Dry Nitrogen (50 mL/min purge).[1]

  • Sample Prep: Weigh 2–3 mg of dried sample into a T-zero aluminum pan. Crimp with a pinhole lid to allow degassing.

  • Cycle 1 (Conditioning): Heat from 25 °C to 170 °C at 10 °C/min. (Erases thermal history/solvent effects).

  • Cooling: Cool from 170 °C to 25 °C at 10 °C/min. (Observe crystallization exotherm).

  • Cycle 2 (Data Collection): Heat from 25 °C to 170 °C at 5 °C/min .

  • Analysis: Record the onset temperature of the endothermic melting peak in Cycle 2 as the standard

    
    .
    

DSC_ProtocolSampleSample Preparation(2-3 mg, Al Pan)Heat1Heat Cycle 1(25 -> 170°C @ 10°/min)Sample->Heat1Remove VolatilesCoolCooling Cycle(170 -> 25°C)Heat1->CoolRecrystallizeHeat2Heat Cycle 2(25 -> 170°C @ 5°/min)Cool->Heat2MeasureAnalyzeAnalyze Onset Tm(Target: 151°C)Heat2->AnalyzeIdentify Peak

Figure 1: Standardized DSC protocol for determining the melting point of 4'-cyano-4-biphenylmethanol.

Synthesis & Purification Impact

Impurities significantly depress the melting point.[1] The standard synthesis via Suzuki-Miyaura coupling must be followed by rigorous purification to achieve the 151 °C benchmark.

Synthesis Pathway: Reaction of 4-cyanophenylboronic acid with 4-bromobenzyl alcohol using a Palladium catalyst.[1]

SynthesisBoronic4-Cyanophenylboronic AcidConditionsSuzuki CouplingPd(PPh3)4, Na2CO3DME/H2O, RefluxBoronic->ConditionsBromide4-Bromobenzyl AlcoholBromide->ConditionsCrudeCrude Product(MP < 145°C)Conditions->CrudePurificationRecrystallization(Ethanol/Hexane)Crude->PurificationFinal4'-Cyano-4-biphenylmethanol(MP: 151°C)Purification->Final

Figure 2: Synthesis and purification pathway required to obtain high-purity crystalline material.[1]

Applications in Liquid Crystal Research

While 4'-cyano-4-biphenylmethanol is not a liquid crystal itself, it is the essential "anchor" molecule for synthesizing Liquid Crystal Dimers (CB-n-CB) .[1]

  • Mechanism: The hydroxyl group is reacted with dicarboxylic acids or dibromoalkanes (spacers) to link two cyanobiphenyl cores.[1]

  • Result: The resulting dimers (e.g., CB-C7-CB) exhibit exotic phases like the Twist-Bend Nematic (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    )  phase, which are not accessible from the monomer alone.
    
  • Quality Control: Using precursor material with a melting point <149 °C often leads to dimers with suppressed phase transition temperatures and broad biphasic regions.[1]

References

  • ChemicalBook. (2025).[1][2] 4-(4-Cyanophenyl)benzyl alcohol Properties and Melting Point. Link

  • PubChem. (2025).[1] Compound Summary: 4'-Cyano-4-biphenylmethanol.[1] National Library of Medicine. Link

  • Imrie, C. T., & Henderson, P. A. (2007).[1] Liquid Crystal Dimers and Oligomers: Synthesis and Phase Behavior. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2025).[1] Suzuki Coupling Reagents and Protocols. Link

  • Gray, G. W. (1973).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on Cyanobiphenyls).

Methodological & Application

Protocol for reducing 4'-cyano-4-biphenylcarboxylic acid to alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 4'-Cyano-4-biphenylcarboxylic Acid

Core Directive & Executive Summary

The Challenge: Reducing 4'-cyano-4-biphenylcarboxylic acid presents a classic chemoselectivity problem. The molecule contains two reducible functionalities: a carboxylic acid (-COOH) and a nitrile (-CN). Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are non-selective and will reduce the nitrile to a primary amine (benzylamine derivative) alongside the acid.

The Solution: The protocol below utilizes Borane-Dimethyl Sulfide complex (BH₃·SMe₂ or BMS) . Unlike hydride nucleophiles (e.g., LiAlH₄, NaBH₄), borane acts as an electrophilic reducing agent. It preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylate, facilitating rapid reduction to the alcohol while leaving the less basic nitrile group intact at moderate temperatures.

Target Product: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

Mechanistic Insight & Strategy

To guarantee success, one must understand the order of reactivity. The reduction of carboxylic acids by borane proceeds through a triacyloxyborane intermediate. The nitrile nitrogen is less basic than the carbonyl oxygen, making the -CN group kinetically inert to borane under controlled conditions (0°C to 25°C).

Reaction Pathway Diagram

BoraneReduction Substrate 4'-Cyano-4-biphenyl- carboxylic acid Coordination Acyl-Borane Coordination Substrate->Coordination + BH3·DMS SideReaction Nitrile Reduction (Avoided at <25°C) Substrate->SideReaction If LiAlH4 used HydrideTransfer Hydride Transfer (Rate Limiting) Coordination->HydrideTransfer BorateEster Trialkoxyboroxine Intermediate HydrideTransfer->BorateEster - H2 Hydrolysis Methanol Quench BorateEster->Hydrolysis + MeOH/H2O Product 4'-(Hydroxymethyl) [1,1'-biphenyl]-4-carbonitrile Hydrolysis->Product

Caption: Electrophilic reduction pathway of carboxylic acid by Borane-DMS, highlighting the avoidance of nitrile reduction.

Experimental Protocol

Safety Pre-requisites
  • Hazard: BH₃·SMe₂ liberates hydrogen gas upon reaction and is pyrophoric. Work strictly in a fume hood.

  • Odor: Dimethyl sulfide (DMS) has a stench threshold of <1 ppb. Use a bleach trap for exhaust if possible.

  • Atmosphere: Anhydrous conditions (Argon or Nitrogen) are mandatory.

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
4'-Cyano-4-biphenylcarboxylic acid 1.0SubstrateDry thoroughly before use.
Borane-Dimethyl Sulfide (2.0 M in THF) 1.5 - 2.0Reducing AgentFresh bottle preferred.
Tetrahydrofuran (THF) SolventSolventAnhydrous, inhibitor-free.
Methanol (MeOH) ExcessQuenchHPLC grade.
Sodium Bicarbonate (sat.[3] aq.) WashWorkupNeutralization.
Step-by-Step Methodology

1. Setup and Dissolution

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Argon.

  • Charge the flask with 4'-Cyano-4-biphenylcarboxylic acid (1.0 equiv).

  • Add anhydrous THF via syringe (Concentration: 0.2 M to 0.5 M).

    • Note: Biphenyl derivatives can have poor solubility. Ensure the starting material is well-dispersed; a fine suspension is acceptable as it will dissolve as it reacts.

2. Reagent Addition (Critical Step)

  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Slowly add BH₃·SMe₂ (1.5 equiv) dropwise via syringe over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Control the rate to prevent foaming.
      
  • Expert Tip: If the substrate is insoluble at 0°C, adding the borane often solubilizes the intermediate acyloxyborane.

3. Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or LC-MS.

    • Success Marker: Disappearance of the acid spot (low Rf) and appearance of the alcohol (higher Rf). The nitrile peak should remain unchanged in IR/MS.

4. Quenching (Exothermic)

  • Cool the mixture back to 0°C .

  • Slowly add Methanol (approx. 5 mL per mmol of substrate).

    • Caution: Vigorous bubbling will occur as excess borane is destroyed and borate esters are cleaved.

  • Stir for 30 minutes at room temperature.

  • Optional: If the intermediate borate ester is stubborn, heat the methanolic mixture to reflux for 30 minutes to ensure complete hydrolysis.

5. Workup and Purification

  • Concentrate the mixture under reduced pressure to remove THF, MeOH, and volatile Trimethyl Borate (

    
    ).
    
  • Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Usually, the product is pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography.

Analytical Validation (QC)

To confirm the chemoselectivity (survival of the nitrile), perform the following checks:

TechniqueExpected Signal (Product)What to Watch For (Impurity)
FT-IR ~2225 cm⁻¹ (Sharp) : C≡N stretch.~3300-3500 cm⁻¹ (Broad) : O-H stretch.Loss of 2225 cm⁻¹ signal indicates over-reduction to amine.
¹H NMR ~4.7 ppm (s, 2H) : Benzylic

.~7.6-7.8 ppm : Biphenyl aromatic protons.
Absence of aldehyde proton (~10 ppm). Absence of amine

signals.
¹³C NMR ~64 ppm : Benzylic carbon.~119 ppm : Nitrile carbon (

).
Loss of 119 ppm signal.

Alternative Protocol (Non-Borane Route)

For laboratories lacking borane handling safety protocols.

If Borane-DMS is unavailable, use the Mixed Anhydride Method :

  • Activation: React the starting acid with Ethyl Chloroformate and N-Methylmorpholine (NMM) in THF at -10°C to form the mixed anhydride.

  • Reduction: Filter the NMM·HCl salt (rapidly) and add the filtrate to a solution of Sodium Borohydride (NaBH₄) in water/THF at 0°C.

  • Note: NaBH₄ does not reduce nitriles or mixed anhydrides easily, but the activated anhydride reduces to the alcohol. This method is more labor-intensive but avoids DMS stench.

References

  • Brown, H. C., & Choi, Y. M. (1982). The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and amides using borane-dimethyl sulfide. Synthesis.[2][3][4][5][6][7][8]

    • Context: The foundational text establishing the chemoselectivity of Borane-DMS.
  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions.[3][9] XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786–2792.

    • Context: Detailed kinetics demonstrating why acids reduce faster than nitriles.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[3][10] Journal of Organometallic Chemistry, 609(1-2), 137-151.

    • Context: Reviews alternative activation methods (like Mixed Anhydride) if Borane is not an option.

Sources

Using 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile as a liquid crystal linker

Author: BenchChem Technical Support Team. Date: March 2026

Using 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile as a Liquid Crystal Linker: Application Note & Protocol

Abstract

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (CAS 154493-59-1) represents a critical class of "functionalized mesogenic cores" in materials science.[1] Unlike standard alkyl-cyanobiphenyls (e.g., 5CB), which serve as passive liquid crystal (LC) fluids, this molecule features a reactive primary alcohol handle (


) coupled with a rigid, polar cyanobiphenyl core. This duality allows it to function as a supramolecular linker , facilitating the synthesis of side-chain liquid crystal polymers (SCLCPs), LC dimers (bimesogens), and cross-linked LC elastomers (LCEs).[1] This guide details the protocol for activating this linker via acrylation to generate reactive mesogens, a foundational step in developing responsive soft materials.[1]

Part 1: Material Specifications & Chemical Identity

Before initiating synthesis, verify the precursor identity.[1] The distinction between the hydroxymethyl derivative (target) and the hydroxy (phenol) analog is critical, as their reactivity profiles differ significantly.[1]

ParameterSpecificationNotes
Compound Name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
CAS Number 154493-59-1Distinct from 4'-hydroxy-4-biphenylcarbonitrile (CAS 19812-93-2).[1][2]
Molecular Formula

Molecular Weight 209.24 g/mol
Functional Groups Primary Alcohol (

), Nitrile (

)
Alcohol: Linker site; Nitrile: Dipole generator.[1]
Solubility Soluble: THF, DCM, Acetone.[1] Insoluble: Water.[1]Use anhydrous THF for coupling reactions.[1]
Role Mesogenic Core / LinkerProvides dielectric anisotropy (

).[1]

Part 2: Application Note – The "Linker" Strategy

In LC material design, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile acts as a Type II Mesogenic Module .[1]

  • Type I (Alkyl tails): Passive, flexible spacers (e.g., pentyl chains in 5CB).[1]

  • Type II (Functional Linkers): The hydroxymethyl group breaks the conjugation slightly compared to a direct phenol, but provides a methylene "hinge" that decouples the core from the polymer backbone.[1]

Mechanism of Action:

  • Decoupling: The methylene (

    
    ) spacer prevents the polymer backbone's motion from disrupting the LC ordering (nematic/smectic phases).[1]
    
  • Dipole Alignment: The cyano group induces a strong longitudinal dipole moment.[1] When an electric field is applied, the mesogens align parallel to the field (Freedericksz transition), dragging the linked polymer chain with them—the basis of artificial muscles and actuators.[1]

Strategic Workflow Diagram

The following diagram illustrates the transformation of the raw linker into a functional LC network.

LC_Workflow cluster_logic Functionality Logic Raw Raw Linker (HO-CH2-Ph-Ph-CN) Activation Activation Step (Acrylation/Etherification) Raw->Activation + Acryloyl Chloride Base Catalyst Monomer Reactive Mesogen (Acrylate-Linker-CN) Activation->Monomer Purification Polymerization In-Situ Polymerization (UV/Thermal) Monomer->Polymerization + Crosslinker + Photoinitiator Network LC Elastomer (Anisotropic Network) Polymerization->Network Phase Locking

Caption: Workflow converting the hydroxymethyl biphenyl precursor into a cross-linked liquid crystal network.

Part 3: Protocol – Synthesis of Reactive Mesogen (Acrylation)

Objective: Convert 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile into (4'-cyano[1,1'-biphenyl]-4-yl)methyl acrylate . This monomer can be polymerized to form LC elastomers.[1]

Reaction Scheme:


[1]
Reagents & Equipment
  • Precursor: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (1.0 eq, 10 mmol, ~2.09 g).[1]

  • Reagent: Acryloyl chloride (1.2 eq, 12 mmol) – Freshly distilled if yellow.[1]

  • Base: Triethylamine (TEA) (1.5 eq, 15 mmol) – Acid scavenger.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL).

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace) – Prevents premature polymerization.[1]

  • Apparatus: 3-neck round-bottom flask, nitrogen line, dropping funnel, ice bath.[1]

Step-by-Step Methodology

1. Preparation (Inert Atmosphere)

  • Flame-dry the glassware and cool under a stream of dry nitrogen.[1]

  • Dissolve 2.09 g of the biphenyl precursor in 40 mL of anhydrous DCM.

  • Add 15 mmol (2.1 mL) of TEA. Stir until homogenous.

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Acrylation is exothermic; heat can trigger polymerization or side reactions.[1]

2. Acrylation Reaction

  • Dilute acryloyl chloride (12 mmol) in 10 mL DCM in the dropping funnel.

  • Add the acid chloride solution dropwise over 30 minutes.

  • Observation: A white precipitate (TEA[1]·HCl) will form immediately.[1] This confirms the reaction is proceeding.[1]

  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

3. Workup (Purification)

  • Filter off the white TEA[1]·HCl salt.[1][3]

  • Wash the organic filtrate sequentially with:

    • 5% HCl (aq) – Removes unreacted amine.[1]

    • Saturated

      
       – Neutralizes excess acid.[1]
      
    • Brine – Dries the organic layer.[1]

  • Dry over anhydrous

    
     and concentrate via rotary evaporation.[1]
    

4. Crystallization (Critical for LC Purity)

  • The crude product is likely a white/off-white solid.[1]

  • Recrystallize from Ethanol/Hexane (1:1) .

  • Self-Validating Step: If the solution remains cloudy at reflux, filter hot to remove polymer traces.[1]

  • Yield Expectation: 70–85%.[1]

Part 4: Characterization & Validation

To ensure the "linker" is correctly synthesized and maintains mesogenic behavior, perform the following checks.

Structural Confirmation (NMR)
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the hydroxymethyl triplet (
    
    
    ) at ~4.7 ppm and appearance of acrylate protons:
    • 
       5.8–6.4 ppm (3H, m, vinyl group).[1]
      
    • 
       5.2 ppm (2H, s, benzylic 
      
      
      
      ).[1]
    • Aromatic region: 7.4–7.8 ppm (8H, biphenyl core).[1]

Phase Behavior (DSC & POM)

Unlike the raw alcohol, the acrylate derivative may show a narrower mesophase due to the bulky ester group, or it may be monotropic (LC phase only upon cooling).[1]

  • DSC (Differential Scanning Calorimetry):

    • Run: Heat/Cool at 10°C/min.

    • Expectation: Sharp melting peak (

      
      ).[1] Upon cooling, look for a small exotherm indicating the Isotropic 
      
      
      
      Nematic (
      
      
      ) transition before crystallization.[1]
  • POM (Polarizing Optical Microscopy):

    • Place sample between glass slides (treated with polyimide for planar alignment).[1]

    • Observe under crossed polarizers.[1]

    • Nematic Signature: Schlieren texture (dark brushes) or marble texture.[1]

Phase Transition Logic Diagram

This diagram explains how to interpret the thermal data for this specific linker class.

Phase_Logic cluster_check Validation Check Start Sample Cooling (from Isotropic) Decision Birefringence Observed? Start->Decision Isotropic Isotropic Liquid (Dark Field) Decision->Isotropic No (T > T_NI) Nematic Nematic Phase (Schlieren Texture) Decision->Nematic Yes (T < T_NI) Crystalline Crystalline Solid (Rigid/Opaque) Nematic->Crystalline Further Cooling

Caption: Decision tree for validating Liquid Crystalline phases via Polarizing Optical Microscopy.

References

  • PubChem. (2025).[1][2] 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Compound Summary. National Library of Medicine.[1][2] [Link]

  • Gray, G. W., et al. (1973).[1] Stable Low-Melting Liquid Crystals: The 4-Alkyl-4'-cyanobiphenyls. Electronics Letters. (Foundational chemistry for cyanobiphenyl cores).

  • Boiko, N. I., et al. (2017).[1] Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals.[1][4][5][6][7] (Contextual validation of hydroxy-terminated linkers).

Sources

Application Note: Preparation of Supramolecular Polymers Using 4'-Cyano-4-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of supramolecular polymers and liquid crystalline architectures using 4'-cyano-4-biphenylmethanol (also known as 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile). This molecule serves as a versatile mesogenic building block, leveraging its rigid biphenyl core, dipolar cyano group, and hydrogen-bonding hydroxyl functionality to drive self-assembly.

Introduction & Mechanistic Insight

Supramolecular polymers rely on directional, non-covalent interactions to form dynamic, adaptive material systems.[1] 4'-cyano-4-biphenylmethanol (CB-OH) is a bifunctional mesogen uniquely suited for constructing these architectures due to three synergistic interaction motifs:

  • Dipole-Dipole Interactions (

    
    ):  The cyano group creates a strong longitudinal dipole, promoting antiparallel dimerization and stabilizing liquid crystalline (LC) phases (typically smectic or nematic).
    
  • Hydrogen Bonding (

    
    ):  The primary alcohol acts as both a hydrogen bond donor and acceptor. It can form linear supramolecular chains (head-to-tail) or be functionalized with stronger motifs like ureidopyrimidinone (UPy) or carboxylic acids.
    
  • 
    -
    
    
    
    Stacking (Biphenyl Core):
    The rigid aromatic core drives mesogenic ordering, essential for the formation of Side-Chain Liquid Crystalline Polymers (SCLCPs).

This guide outlines two primary protocols:

  • Protocol A: Synthesis of a Supramolecular Monomer (UPy-functionalized) for main-chain self-assembly.

  • Protocol B: Preparation of Side-Chain Liquid Crystalline Polymers (SCLCP) via a covalent acrylate precursor, followed by supramolecular ordering.

Mechanistic Pathway[2]

The following diagram illustrates the transition from the molecular precursor to the supramolecular architecture.

SupramolecularAssembly cluster_interactions Driving Forces Precursor 4'-Cyano-4-biphenylmethanol (CB-OH) Functionalization Functionalization (Isocyanate/Acrylate) Precursor->Functionalization + Linker Monomer Supramolecular Monomer (UPy-CB or Acrylate-CB) Functionalization->Monomer Covalent Bond Assembly Self-Assembly (H-Bonding / Dipole) Monomer->Assembly Heating/Annealing Polymer Supramolecular Polymer (Liquid Crystalline Phase) Assembly->Polymer u03c0-u03c0 Stacking H-Bonding Network Dipole CN Dipole Alignment HBond OH / UPy H-Bonding PiStack Biphenyl u03c0-Stacking

Figure 1: Workflow for converting 4'-cyano-4-biphenylmethanol into a supramolecular polymer system.

Experimental Protocols

Protocol A: Synthesis of UPy-Functionalized Supramolecular Monomer

Objective: To create a telechelic or pendant supramolecular monomer capable of forming high-molecular-weight polymers via quadruple hydrogen bonding (UPy motif) and mesogenic stacking.

Materials
  • Precursor: 4'-cyano-4-biphenylmethanol (1.0 eq)

  • Linker: 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]-pyrimidinone (UPy-NCO) (1.0 eq)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Solvent: Anhydrous Chloroform (

    
    ) or DMF
    
  • Atmosphere: Dry Nitrogen (

    
    )
    
Procedure
  • Preparation: In a flame-dried Schlenk flask, dissolve 4'-cyano-4-biphenylmethanol (2.09 g, 10 mmol) in 20 mL of anhydrous

    
    .
    
  • Addition: Add UPy-NCO (2.95 g, 10 mmol) to the solution. Ensure the system is under a positive pressure of

    
    .
    
  • Catalysis: Add 1-2 drops of DBTDL via syringe.

  • Reaction: Heat the mixture to reflux (60°C) and stir for 12-16 hours. Monitor the disappearance of the isocyanate peak (

    
    ) via FTIR.
    
  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the product into cold methanol or hexane (depending on solubility).

    • Filter the white precipitate and wash extensively with diethyl ether to remove unreacted alcohol.

  • Drying: Dry the solid under vacuum at 40°C for 24 hours.

Outcome: A UPy-functionalized cyanobiphenyl monomer that self-assembles into a supramolecular polymer in non-polar solvents or the melt state.

Protocol B: Preparation of Side-Chain Liquid Crystalline Polymer (SCLCP)

Objective: To synthesize a covalent polymer backbone with pendant cyanobiphenyl groups that self-assemble into supramolecular liquid crystalline domains.

Step 1: Synthesis of Acrylate Monomer (CB-Acrylate)
  • Dissolution: Dissolve 4'-cyano-4-biphenylmethanol (10 mmol) and triethylamine (12 mmol) in anhydrous THF (30 mL) at 0°C.

  • Acrylation: Dropwise add acryloyl chloride (11 mmol) over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane/EtOAc).

Step 2: Polymerization & Supramolecular Ordering[2]
  • Polymerization: Dissolve CB-Acrylate (1 g) and AIBN (1 wt%) in dry toluene. Degas via freeze-pump-thaw (3 cycles). Polymerize at 70°C for 24 hours.

  • Precipitation: Precipitate the polymer into cold methanol.

  • Supramolecular Annealing:

    • Place the polymer in a DSC pan or on a glass slide.

    • Heat to

      
       (typically >120°C) to erase thermal history.
      
    • Cool slowly (1°C/min) to the liquid crystalline temperature range (determined by DSC) to allow the cyanobiphenyl mesogens to self-assemble into ordered domains (Smectic/Nematic).

Characterization & Data Analysis

To validate the formation of the supramolecular polymer, use the following multi-modal characterization strategy.

TechniqueParameterExpected Signal / Observation
FTIR Spectroscopy H-BondingShift in

or UPy

stretch. Disappearance of

(2270 cm⁻¹) for Protocol A.
1H NMR Purity & StructureShift in methylene protons (

) upon functionalization. Broadening of peaks indicates polymerization.
DSC Thermal TransitionsDistinct endotherms for Glass Transition (

) and Isotropric Clearing Point (

).
POM Texture & PhaseSchlieren textures (Nematic) or Focal Conic fans (Smectic) under cross-polarizers.
XRD Structural OrderSharp low-angle peaks (layer spacing,

) and diffuse wide-angle halo (alkyl chain correlation).
Phase Diagram Visualization

The supramolecular stability depends heavily on temperature. The following diagram represents the phase behavior of the assembled polymer.

PhaseBehavior Glassy Glassy State (Frozen Order) LC Liquid Crystalline Phase (Supramolecular Assembly) Glassy->LC Heating (> Tg) LC->Glassy Quenching Isotropic Isotropic Melt (Disordered) LC->Isotropic Heating (> Tni) Isotropic->LC Slow Cooling (Self-Assembly)

Figure 2: Thermal phase transitions governing the supramolecular assembly.

Critical Considerations & Troubleshooting

  • Solubility: 4'-cyano-4-biphenylmethanol is sparingly soluble in aliphatic hydrocarbons. Use THF, Chloroform, or DMF for reactions.

  • Moisture Sensitivity: The isocyanate reaction (Protocol A) is highly sensitive to water. Ensure all reagents are anhydrous.

  • Annealing: Supramolecular ordering is kinetically controlled. Rapid cooling may trap the system in a disordered glassy state. Always anneal just below the clearing point (

    
    ) for optimal ordering.
    
  • Alternative H-Bonding: If covalent modification is not desired, Poly(4-vinylpyridine) (P4VP) can be used as a host polymer. The pyridine nitrogen accepts a hydrogen bond from the hydroxyl group of CB-OH, though this interaction is weaker than the acid-pyridine motif.

References

  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain. Macromolecules, 22(9), 3818–3819. Link

  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers: self-organization and physical properties. Chemical Society Reviews, 36(12), 2096-2124. Link

  • Sijbesma, R. P., et al. (1997). Reversible polymers formed from self-complementary monomers using quadruple hydrogen bonding. Science, 278(5343), 1601-1604. Link

  • Brunsveld, L., et al. (2001). Supramolecular polymers. Chemical Reviews, 101(12), 4071-4098. Link

Sources

Application Note: High-Fidelity Esterification of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

[1][2][3]

Introduction & Strategic Analysis

Target Molecule: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Abbreviation: HMBCN Molecular Weight: 209.25 g/mol Key Functionality: [1][2]

  • Primary Alcohol (-CH₂OH): The nucleophilic handle for esterification.[1][2] Located at the 4'-position, it is relatively unhindered but subject to benzylic oxidation if mishandled.[1][2]

  • Nitrile Group (-CN): An electron-withdrawing group at the 4-position.[1][2] It confers dielectric anisotropy (crucial for liquid crystals) but presents a chemoselectivity challenge .[1][2]

Critical Design Considerations
  • Nitrile Stability (The Pinner Risk): Standard Fischer esterification involves heating an alcohol with a carboxylic acid and a strong mineral acid catalyst (e.g., H₂SO₄).[1][2] In the presence of the nitrile group, these conditions can trigger the Pinner Reaction , converting the nitrile into an imidate ester or hydrolyzing it to a carboxylic acid/amide.[1][2] Therefore, strongly acidic conditions must be avoided. [1][2]

  • Solubility Profile: The rigid biphenyl core leads to high crystallinity and poor solubility in non-polar solvents (Hexane) and protic solvents (Water/Methanol).[1][2] The reaction solvent must be polar aprotic (DCM, THF, or DMF) to maintain homogeneity.[1][2]

  • Purification Logic: The target esters are typically highly crystalline solids.[1][2] Purification should prioritize recrystallization over chromatography to maximize yield and purity for material science applications.[1][2]

Reaction Selection Guide

To ensure chemoselectivity and high yield, we recommend two primary protocols based on the acylating agent available.

MethodReagentsMechanismRecommended For
Protocol A Carboxylic Acid + EDC/DCC + DMAPSteglich CouplingComplex/Expensive acids; Research scale (<5g).[1][2]
Protocol B Acid Chloride + Et₃N/PyridineNucleophilic Acyl SubstitutionSimple alkyl/aryl chains; Scale-up (>5g); Highest Yield.[1][2]

Experimental Protocols

Protocol A: Steglich Esterification (Mild & Universal)

Best for coupling HMBCN with complex functional acids (e.g., chiral tails, fluorinated chains).[1][2]

Reagents:

  • Substrate: HMBCN (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv[1][2]

  • Coupling Agent: EDC[1][2]·HCl (1.2 equiv) [Preferred over DCC to simplify workup][1]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with HMBCN (1.0 equiv), the Carboxylic Acid (1.1 equiv), and DMAP (0.1 equiv). Add anhydrous DCM (concentration ~0.1 M).[1][2] Stir until mostly dissolved.

    • Note: If HMBCN does not dissolve fully, add a small amount of dry DMF (up to 10% v/v).[1][2]

  • Activation: Cool the mixture to 0°C in an ice bath.

  • Addition: Add EDC·HCl (1.2 equiv) in one portion.

    • Observation: The reaction may become slightly cloudy as the urea byproduct forms (if using DCC) or remain clear (EDC).[1]

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[1][2]

    • Monitoring: Check via TLC (Silica, 30% EtOAc/Hexane).[1][2] The starting alcohol (Rf ~0.[1][2]3) should disappear; the ester (Rf ~0.[1][2]7) will appear.

  • Workup:

    • Dilute with DCM.[1][2]

    • Wash sequentially with:

      • 10% Citric Acid (removes DMAP/EDC).[1][2]

      • Saturated NaHCO₃ (removes unreacted carboxylic acid).[1][2]

      • Brine.[1][2]

    • Dry over MgSO₄, filter, and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

Protocol B: Acylation via Acid Chlorides (Robust & Scalable)

Best for attaching standard alkyl chains (e.g., octanoyl chloride) for liquid crystal synthesis.[1][2]

Reagents:

  • Substrate: HMBCN (1.0 equiv)[1]

  • Acid Chloride (R-COCl): 1.2 equiv[1][2]

  • Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)[1]

  • Solvent: Anhydrous DCM or THF.[1][2]

Step-by-Step Workflow:

  • Setup: Purge a reaction vessel with nitrogen.

  • Solubilization: Dissolve HMBCN (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M).

    • Tech Tip: For very insoluble substrates, use Pyridine as the solvent, but perform a rigorous acid wash during workup.[1][2]

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise via syringe to control the exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2–4 hours. This reaction is significantly faster than Steglich coupling.[1][2]

  • Quench: Add a small amount of water or methanol to quench excess acid chloride.[1][2]

  • Workup:

    • Wash organic layer with 1M HCl (CRITICAL: removes amine base).[1][2]

    • Caution: Do not use concentrated acid or heat during this wash to protect the nitrile.[1][2]

    • Wash with NaHCO₃ and Brine.[1][2]

  • Purification: Isolate the solid ester via rotary evaporation and recrystallize.

Process Visualization

Reaction Logic & Decision Tree

EsterificationLogicStartStart: HMBCN SubstrateCheckAcidIs the Acid PartnerCommercially Available as Chloride?Start->CheckAcidMethodBMethod B: Acid Chloride(Fast, Scalable)CheckAcid->MethodBYesMethodAMethod A: Steglich (EDC/DMAP)(Mild, Neutral pH)CheckAcid->MethodANo (Sensitive/Complex Acid)RiskCheckRisk Assessment:Avoid Strong Acids (Pinner Rxn)MethodB->RiskCheckCheck pHProcessB1. Dissolve in DCM/TEA2. Add R-COCl at 0°C3. Wash w/ dil. HClMethodB->ProcessBMethodA->RiskCheckSafe pHProcessA1. Dissolve in DCM/DMF2. Add Acid + EDC + DMAP3. Wash w/ Citric AcidMethodA->ProcessAProductTarget Biphenyl Ester(Crystalline Solid)ProcessB->ProductProcessA->Product

Caption: Decision matrix for selecting the optimal esterification pathway based on acid availability and sensitivity.

Analytical Validation

Successful esterification must be validated using the following markers.

TechniqueParameterExpected ObservationInterpretation
FT-IR O-H StretchDisappears (~3400 cm⁻¹)Confirms consumption of alcohol.[1][2]
FT-IR C≡N StretchRemains (~2225 cm⁻¹)Confirms nitrile stability (no hydrolysis).[1][2]
FT-IR C=O StretchAppears (~1730–1750 cm⁻¹)Confirms ester bond formation.[1][2]
¹H NMR -CH₂-O-Downfield Shift The benzylic methylene protons shift from ~4.7 ppm (alcohol) to ~5.2 ppm (ester).[1][2]
¹H NMR Aromatic RegionUnchanged Pattern Two doublets (AA'BB') for each ring; integration should match 8H total.[1][2]

Troubleshooting & Safety

Common Issues
  • Low Solubility: If HMBCN precipitates during reaction, switch solvent to THF or a DCM/DMF (9:1) mixture.[1][2]

  • Hydrolysis of Nitrile: If you observe an amide peak (broad NH₂ ~3300 cm⁻¹, C=O ~1680 cm⁻¹), your workup was too acidic or the reaction generated too much heat.[1][2] Corrective Action: Use weaker acids (Citric acid) for workup and keep T < 40°C.[1][2]

  • Urea Contamination (Method A): If using DCC, the dicyclohexylurea byproduct is difficult to remove.[1][2] Corrective Action: Switch to EDC (water-soluble urea) or cool the reaction mixture to -20°C to precipitate the urea before filtration.[1][2]

Safety Data
  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong metabolic breakdown can release cyanide.[1][2] Handle all waste streams as potentially hazardous.[1][2]

  • Skin Irritant: Biphenyl derivatives are known skin irritants.[1][2][3] Double-glove (Nitrile) is required.[1][2]

References

  • Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[1][2] Link[1]

  • Pinner, A. (1892).[1][2] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1][2] (Foundational text on Nitrile/Alcohol reactivity). Link

  • Gray, G. W. (1998).[1][2] The chemistry of liquid crystals. Philosophical Transactions of the Royal Society A, 330, 73-94.[1][2] (Context on cyanobiphenyl mesogens). Link[1]

  • PubChem. (2025).[1][2] 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (Compound Summary). National Library of Medicine.[1][2] Link

Application Notes and Protocols for the Incorporation of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Linker for Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by judicious selection of these building blocks.[1] The organic linker, in particular, plays a pivotal role in dictating the physicochemical properties of the resulting framework.[2] This guide focuses on the potential incorporation of a unique bifunctional linker, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, into MOF architectures.

This linker is of significant interest due to its rigid biphenyl backbone, which can impart thermal and chemical stability to the framework, and its two distinct functional groups: a hydroxymethyl (-CH2OH) group and a cyano (-C≡N) group. The hydroxymethyl group can act as a hydrogen-bond donor and a site for further chemical functionalization, while the electron-withdrawing cyano group can influence the electronic properties of the material and also participate in post-synthetic modifications.[3] The presence of these two different functionalities on a single linker opens up possibilities for creating MOFs with complex pore environments and tailored properties for applications in catalysis, sensing, and drug delivery.[4]

While the direct synthesis of MOFs using 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is not yet widely documented in peer-reviewed literature, this guide provides detailed, scientifically-grounded protocols for its incorporation. Two primary strategies are presented: a proposed de novo solvothermal synthesis and a post-synthetic modification (PSM) approach. These protocols are based on established methodologies for analogous linker systems and are designed to provide a robust starting point for researchers in this novel area.

Properties of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

A thorough understanding of the linker's properties is crucial for designing successful synthesis strategies.

PropertyValueSource
Chemical Formula C₁₄H₁₁NO
Molecular Weight 209.24 g/mol
Appearance Crystalline powder
Key Functional Groups -CH₂OH (hydroxymethyl), -C≡N (cyano)
Solubility Soluble in organic solvents like DMF, DMSOGeneral chemical knowledge

Proposed Protocol 1: De Novo Solvothermal Synthesis

This protocol outlines a hypothetical solvothermal synthesis of a MOF using 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile as a co-linker alongside a primary dicarboxylate linker. The use of a co-linker strategy is often employed to introduce functionality into a known MOF topology.[5] For this example, we will consider the well-studied UiO-66 framework, which is based on zirconium nodes and terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC) linkers.

Rationale:

The solvothermal method is a widely used technique for MOF synthesis as it allows for the crystallization of the framework at elevated temperatures and pressures.[6] The choice of a zirconium-based MOF is due to their typically high thermal and chemical stability. By substituting a portion of the primary H₂BDC linker with 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, we can introduce the desired functional groups into the UiO-66 structure. A modulator, such as benzoic acid, is often used in the synthesis of Zr-MOFs to improve crystallinity and control defect formation.[7]

Experimental Workflow:

Figure 1: Proposed workflow for the de novo solvothermal synthesis of a bifunctional MOF.

Step-by-Step Methodology:

  • Precursor Solution A: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄) (e.g., 60 mg, 0.26 mmol) and benzoic acid (modulator, e.g., 244 mg, 2.0 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Precursor Solution B: In a separate 20 mL scintillation vial, dissolve a mixture of the linkers: terephthalic acid (H₂BDC) (e.g., 35 mg, 0.21 mmol) and 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (e.g., 11 mg, 0.05 mmol). The ratio of the two linkers can be varied to control the degree of functionalization.

  • Sonication: Sonicate both solutions for approximately 20 minutes to ensure complete dissolution.

  • Reaction Mixture: Combine the two precursor solutions in a 50 mL Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline product can be collected by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 15 mL) and then with ethanol (3 x 15 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Activation: Activate the material by heating under vacuum at 150°C overnight. This step is crucial to remove the solvent molecules and ensure the porosity of the MOF.

  • Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and structure, Thermogravimetric Analysis (TGA) to assess its thermal stability, and spectroscopic techniques such as FT-IR and NMR of the digested MOF to confirm the incorporation of the functionalized linker.

Proposed Protocol 2: Post-Synthetic Modification (PSM)

Post-synthetic modification is a powerful technique to introduce functional groups into a pre-synthesized MOF.[8] This approach is particularly useful when the desired functional groups are not stable under the conditions of MOF synthesis. Here, we propose a two-step PSM strategy to incorporate 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile into a MOF that has been pre-functionalized with a reactive group, such as an azide.

Rationale:

This protocol utilizes the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9] First, a MOF containing an alkyne-functionalized linker is synthesized. Then, the 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is modified to contain an azide group. Finally, the azide-modified molecule is "clicked" onto the alkyne-functionalized MOF. This method offers excellent control over the placement and density of the functional groups.

Experimental Workflow:

Figure 2: Workflow for the post-synthetic modification approach.

Step-by-Step Methodology:

Part A: Synthesis of an Alkyne-Functionalized MOF (e.g., an analogue of IRMOF-1)

  • Follow a literature procedure for the synthesis of a MOF with a linker containing a terminal alkyne group. For example, a modified terephthalic acid linker with a propargyl ether group.

Part B: Synthesis of 4'-azidomethyl-[1,1'-biphenyl]-4-carbonitrile

  • Mesylation: In a round-bottom flask, dissolve 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride. Stir the reaction at 0°C for 1-2 hours.

  • Azidation: To the reaction mixture, add sodium azide and a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 4'-azidomethyl-[1,1'-biphenyl]-4-carbonitrile.

Part C: Post-Synthetic Modification via Click Chemistry

  • Activation of MOF: Activate the alkyne-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Reaction Setup: In a vial, suspend the activated alkyne-MOF in a suitable solvent (e.g., DMF).

  • Addition of Reagents: Add the synthesized 4'-azidomethyl-[1,1'-biphenyl]-4-carbonitrile to the suspension. Then, add a copper(II) sulfate solution and a reducing agent such as sodium ascorbate.

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 48 hours.

  • Washing and Activation: Collect the solid product by centrifugation, and wash thoroughly with DMF and then a more volatile solvent like ethanol or acetone to remove unreacted reagents and byproducts. Activate the final product by heating under vacuum.

  • Characterization: Confirm the successful modification using FT-IR spectroscopy (disappearance of the alkyne and azide stretches and appearance of the triazole ring vibrations) and elemental analysis.

Characterization of the Functionalized MOFs

A comprehensive characterization is essential to confirm the successful incorporation of the linker and to understand the properties of the new material.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To verify the crystallinity and phase purity of the MOF.The PXRD pattern should match that of the parent MOF structure, indicating that the framework integrity is maintained after linker incorporation.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the functionalized MOF.TGA will show the decomposition temperature of the framework, providing information on its operational limits.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of the desired functional groups.The IR spectrum should show characteristic peaks for the -OH stretch of the hydroxymethyl group and the -C≡N stretch of the cyano group.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information of the incorporated linker.¹H and ¹³C NMR of the digested MOF can confirm the covalent attachment of the linker to the framework.
Gas Sorption Analysis (e.g., N₂ at 77K) To determine the porosity and surface area of the MOF.The nitrogen adsorption-desorption isotherm will provide the BET surface area and pore size distribution, confirming the material's porosity.

Potential Applications

The unique bifunctionality of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile makes the resulting MOFs promising candidates for a variety of applications:

  • Heterogeneous Catalysis: The hydroxymethyl groups can act as catalytic sites or as anchors for catalytically active metal nanoparticles.[4]

  • Sensing: The cyano groups can interact with specific analytes, and the overall framework can be designed to exhibit a fluorescent or colorimetric response upon guest binding.

  • Drug Delivery: The tunable pore size and functional groups can be utilized for the encapsulation and controlled release of therapeutic agents. The hydroxymethyl groups can also improve biocompatibility.[4]

  • Separations: The specific interactions of the functional groups with guest molecules can be exploited for selective gas or liquid separations.

Conclusion

The incorporation of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile into MOFs represents a promising avenue for the development of advanced functional materials. While direct synthesis protocols are still emerging, the proposed de novo and post-synthetic modification strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area. The combination of a rigid backbone with two distinct and versatile functional groups in a single linker offers a rich design space for creating novel MOFs with tailored properties for a wide range of applications. Careful execution of the provided protocols and thorough characterization will be key to unlocking the full potential of these new materials.

References

  • Engineered Science Publisher. (2020). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. [Link]

  • Dalton Transactions (RSC Publishing). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. [Link]

  • Accounts of Materials Research. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. [Link]

  • MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. [Link]

  • PMC. Metal-Organic Frameworks: Synthetic Methods and Potential Applications. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. [Link]

  • PubMed. (2011). Postsynthetic Modification of Metal-Organic Frameworks--A Progress Report. [Link]

  • Inorganic Chemistry (ACS Publications). (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

  • ResearchGate. (2025). (PDF) Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. [Link]

  • Northwestern University. (2009). Selective Bifunctional Modification of a Non-catenated Metal−Organic Framework Material via “Click” Chemistry. [Link]

  • ResearchGate. (2025). Reversible Postsynthetic Modification in a Metal–Organic Framework. [Link]

  • MDPI. (2025). Post–Synthetic Modification of MOF–808 for Mixed Matrix Membranes with High and Stable Ion Separation Capacity. [Link]

  • PMC. Node Modification of Metal‐Organic Frameworks for Catalytic Applications. [Link]

  • iop.org. Metal-organic frameworks: structure, properties, methods of synthesis and characterization. [Link]

  • Repository of Leibniz Universität Hannover. Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. [Link]

  • University of Copenhagen Research Portal. Post-Synthetic Modification of a Metal-Organic Framework Glass. [Link]

  • Catalysis Science & Technology (RSC Publishing). Mixed-metal or mixed-linker metal organic frameworks as heterogeneous catalysts. [Link]

Sources

Application Note: Chemoselective Halogenation of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The biphenyl carbonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as the critical backbone for Angiotensin II Receptor Blockers (ARBs) such as Valsartan, Losartan, and Irbesartan[1]. The synthesis of these therapeutics frequently relies on the advanced intermediate 4'-(bromomethyl)[1,1'-biphenyl]-4-carbonitrile (often referred to commercially as Valsartan Impurity 51 or 30)[1].

The transformation of the precursor, 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, to its corresponding benzylic halide requires strict chemoselectivity. The para-carbonitrile group is sensitive to hydration and hydrolysis under harsh aqueous acidic or basic conditions. Therefore, deploying mild, anhydrous halogenation protocols is paramount to prevent the degradation of the nitrile into an amide or carboxylic acid.

Mechanistic Rationale & Reagent Selection

Selecting the appropriate halogenating reagent dictates the purity and yield of the final product. As a fundamental rule for this substrate, protic solvents and strong aqueous acids must be avoided. The causality behind our reagent choices is detailed below:

  • Chlorination via Thionyl Chloride (SOCl₂): Thionyl chloride, activated by catalytic N,N-dimethylformamide (DMF), forms a highly electrophilic2[2]. The benzylic alcohol attacks this intermediate, forming a chlorosulfite leaving group that rapidly collapses to yield the benzylic chloride, sulfur dioxide, and hydrogen chloride gas. Because the reaction is strictly anhydrous, the liberated HCl gas does not hydrolyze the carbonitrile moiety.

  • Bromination via the Appel Reaction (CBr₄ / PPh₃): The 3 is the gold standard for base- and acid-sensitive substrates[3]. It operates under exceptionally mild, neutral conditions. Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a bromophosphonium ion pair[4]. The alcohol displaces the bromide to form an alkoxyphosphonium intermediate, which undergoes an S_N2 displacement by the bromide ion to yield the alkyl bromide and triphenylphosphine oxide. This entirely avoids the use of hydrobromic acid (HBr), ensuring complete preservation of the nitrile group (in fact, Appel conditions are so mild they are frequently used to synthesize nitriles from amides)[5].

  • Iodination via the Finkelstein Reaction (NaI / Acetone): Direct iodination of alcohols can be complex and prone to side reactions. A more reliable, self-validating protocol is the Finkelstein reaction, which converts the previously synthesized benzylic chloride or bromide into an iodide. Sodium iodide (NaI) is highly soluble in acetone, whereas NaCl and NaBr are insoluble. The precipitation of the sodium halide salt drives the equilibrium forward (Le Chatelier's principle), providing near-quantitative yields under neutral conditions.

Experimental Workflows

Protocol A: Synthesis of 4'-(Chloromethyl)[1,1'-biphenyl]-4-carbonitrile

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 0.05 eq of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add thionyl chloride (SOCl₂) (1.2 eq). Causality Note: The addition must be controlled to manage the exothermic evolution of SO₂ and HCl gases.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

  • Workup: Carefully quench with saturated aqueous NaHCO₃ at 0 °C to neutralize residual HCl. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile (Appel Reaction)

  • Preparation: Dissolve the substrate (1.0 eq) and carbon tetrabromide (CBr₄) (1.25 eq) in anhydrous DCM (0.15 M) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add triphenylphosphine (PPh₃) (1.3 eq) in small portions over 15 minutes. Self-Validation: The solution will turn slightly yellow as the active halophosphonium intermediate forms[4].

  • Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1 hour.

  • Workup: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Add cold diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the precipitate and concentrate the filtrate.

  • Purification: Purify via short-plug silica gel chromatography to isolate the pure bromomethyl product[1].

Protocol C: Synthesis of 4'-(Iodomethyl)[1,1'-biphenyl]-4-carbonitrile (Finkelstein)

  • Preparation: Dissolve the chloromethyl or bromomethyl derivative (1.0 eq) in anhydrous acetone (0.2 M).

  • Reaction: Add sodium iodide (NaI) (2.0 eq). Attach a reflux condenser and heat to 60 °C (reflux) for 4 hours.

  • Self-Validation: A white precipitate (NaCl or NaBr) will form in the flask, visually validating the progression of the substitution reaction.

  • Workup: Cool to room temperature, filter off the precipitated salts, and concentrate the filtrate. Redissolve in DCM, wash with 10% aqueous sodium thiosulfate (to neutralize any trace I₂), dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation
Target HalideReagent SystemSolventTemp (°C)Time (h)Yield (%)Chemoselectivity (Nitrile Intact)
Chloride SOCl₂, cat. DMFDCM0 to 252.088 - 92>99%
Bromide CBr₄, PPh₃DCM0 to 251.590 - 95>99%
Iodide NaI (from Cl/Br)Acetone604.095 - 98>99%

Table 1: Summary of reaction conditions and quantitative yields for the halogenation of 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

Reaction Pathway Visualization

G Substrate 4'-(Hydroxymethyl)[1,1'-biphenyl] -4-carbonitrile SOCl2 SOCl2, cat. DMF DCM, 0 °C to RT Substrate->SOCl2 Chlorination Appel CBr4, PPh3 DCM, 0 °C to RT Substrate->Appel Bromination Chloride 4'-(Chloromethyl)[1,1'-biphenyl] -4-carbonitrile SOCl2->Chloride Bromide 4'-(Bromomethyl)[1,1'-biphenyl] -4-carbonitrile Appel->Bromide NaI NaI, Acetone Reflux Chloride->NaI Finkelstein Bromide->NaI Finkelstein Iodide 4'-(Iodomethyl)[1,1'-biphenyl] -4-carbonitrile NaI->Iodide

Caption: Chemoselective halogenation pathways for 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

References
  • Wikipedia. "Appel reaction". Available at:[Link]

  • ACS Publications. "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction". Organic Letters. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

[1]

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile , a critical biphenyl intermediate often used in liquid crystal formulations and as a scaffold for Angiotensin II receptor antagonists (sartans).[1]

The synthesis poses a specific chemoselective challenge: constructing the biaryl core while preserving two distinct functional groups—a nitrile (base-sensitive, reducible) and a primary alcohol (oxidation-prone, acidic proton).[1]

Recommended Synthetic Pathways

We recommend two primary workflows based on starting material availability:

  • Route A (Convergent): Suzuki-Miyaura coupling of 4-cyanophenylboronic acid and 4-bromobenzyl alcohol.[1]

  • Route B (Linear): Chemoselective reduction of 4'-formyl[1,1'-biphenyl]-4-carbonitrile.[1]

Strategic Workflow Diagram

The following logic tree outlines the decision-making process for selecting the optimal route and troubleshooting key issues.

SynthesisWorkflowStartStart: Select PrecursorsDecisionIs 4-Bromobenzyl alcoholavailable?Start->DecisionRouteARoute A: Suzuki Coupling(4-CN-Ph-B(OH)2 + 4-Br-BnOH)StepA1Step 1: CouplingPd(dppf)Cl2, K2CO3, Dioxane/H2ORouteA->StepA1RouteBRoute B: Reduction(4'-Formyl-biphenyl-4-CN)StepB1Step 1: ReductionNaBH4, MeOH/THF, 0°CRouteB->StepB1Decision->RouteAYesDecision->RouteBNo (Have Aldehyde)IssueAIssue: Low Yield / Homocoupling?StepA1->IssueAIssueBIssue: Nitrile Reduction?StepB1->IssueBSolAFix: Degas Solvents,Switch to Cs2CO3IssueA->SolAYesProductTarget: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrileIssueA->ProductNoSolBFix: Lower Temp (-10°C),Stoichiometric ControlIssueB->SolBYesIssueB->ProductNoSolA->StepA1RetrySolB->StepB1Retry

Figure 1: Decision matrix for synthesis selection and high-level troubleshooting logic.

Module 1: The Suzuki-Miyaura Coupling (Route A)

This is the most atom-efficient route but suffers from catalyst poisoning by the free alcohol and competitive homocoupling of the boronic acid.

Standard Protocol
  • Reagents: 4-Cyanophenylboronic acid (1.1 equiv), 4-Bromobenzyl alcohol (1.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] Note: Superior to Pd(PPh₃)₄ for aryl chlorides/bromides with heteroatoms.[1]

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[1]

  • Conditions: 80–90°C, 4–6 hours, Inert Atmosphere (Ar/N₂).

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst deactivation caused by the free hydroxyl group coordinating to the Palladium center or oxidation of the phosphine ligands.

  • Immediate Fix: Switch to a "water-tolerant" bulky ligand system.[1] Use XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky ligands prevent the alcohol from coordinating to the metal center [1].

  • Process Fix: Ensure rigorous degassing. Oxygen is the enemy of Suzuki couplings. Sparge the solvent mixture with Argon for at least 20 minutes before adding the catalyst.

Q2: I see a major impurity spot just above the product on TLC. What is it? A: This is likely 4,4'-dicyanobiphenyl (homocoupling of the boronic acid).[1]

  • Cause: This occurs when the oxidative addition of the aryl halide is slow, or if there is oxygen present which promotes the oxidative homocoupling of boronic acids.

  • Solution:

    • Add the boronic acid slowly (portion-wise) over the first hour of reaction.

    • Increase the aryl halide (4-bromobenzyl alcohol) ratio to 1:1 or slight excess (1.05 equiv).

    • Switch solvent to Toluene:Ethanol:Water (4:1:1) . Ethanol helps reduce homocoupling rates compared to pure dioxane [2].

Q3: Can I use the THP-protected alcohol to improve yield? A: Yes. If the direct coupling yield is <50%, protect the 4-bromobenzyl alcohol with Dihydropyran (DHP) to form the THP ether.[1]

  • Benefit: Eliminates catalyst coordination issues and increases solubility in non-polar solvents.

  • Deprotection: The THP group cleaves easily with mild acid (p-TsOH in MeOH) during the workup, often quantitatively.

Module 2: Chemoselective Reduction (Route B)

Use this route if you have access to 4'-formyl[1,1'-biphenyl]-4-carbonitrile .[1] The challenge here is reducing the aldehyde (-CHO) to alcohol (-CH₂OH) without touching the nitrile (-CN).[1]

Standard Protocol
  • Reagents: 4'-Formyl[1,1'-biphenyl]-4-carbonitrile (1.0 equiv), NaBH₄ (0.35 equiv).[1] Note: NaBH4 has 4 hydrides; theoretically 0.25 equiv is needed, but slight excess ensures completion.[1]

  • Solvent: Methanol (anhydrous) or THF/MeOH (10:1).[1]

  • Conditions: 0°C to Room Temperature, 30 mins.

Troubleshooting & FAQs

Q4: Will NaBH₄ reduce the nitrile group? A: Generally, no . Sodium borohydride is chemoselective for aldehydes/ketones over nitriles at temperatures below 25°C in methanol [3].

  • Risk Factor: If you add Lewis acids (like CeCl₃) or heat the reaction >50°C, the nitrile can be reduced to the primary amine.

  • Control: Keep the reaction at 0°C and quench immediately upon disappearance of the aldehyde spot on TLC.

Q5: The starting material isn't dissolving in Methanol. A: Biphenyls are lipophilic. Methanol is poor for solubility.

  • Fix: Use a THF:Methanol (4:1) mixture.[1] Dissolve the substrate in THF first, cool to 0°C, then add the NaBH₄ (dissolved in the minimal amount of water or added as solid), then add the Methanol. Methanol is required to activate the borohydride.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Resistance to deactivation by -OH group.[1]
Base Na₂CO₃K₂CO₃ or Cs₂CO₃ Stronger base facilitates transmetallation in biphenyl systems.
Solvent DMFDioxane/H₂O (4:1) Water is essential for the boronic acid activation mechanism.
Temp Reflux (100°C)80°C Higher temps promote protodeboronation of the boronic acid.
Atmosphere Nitrogen balloonArgon Sparging Oxygen promotes homocoupling impurities.

Purification & Isolation Guide

Challenge: The product contains a polar hydroxyl group and a moderately polar nitrile, making it "sticky" on silica gel.

Protocol:

  • Workup: Dilute reaction with EtOAc. Wash with water x2, Brine x1. Dry over Na₂SO₄.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: Gradient of Hexanes:EtOAc (80:20 → 50:50) .[1]

    • Note: The product usually elutes around 40% EtOAc.

  • Recrystallization (For >99% Purity):

    • If chromatography leaves yellow impurities (Pd residues), recrystallize from Toluene/Heptane or Ethanol/Water .

    • Dissolve in hot Toluene, add Heptane until cloudy, cool slowly to 4°C.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Sulfonates.[1] Journal of the American Chemical Society, 130(29), 9613–9627.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ranu, B. C. (1993). Selective Reductions by Zinc Borohydride.[2] Synlett, 1993(12), 885-892.[1] (Demonstrates chemoselectivity principles relevant to borohydride reductions). [1]

  • BenchChem. (2025).[3] 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Product Overview & Synthesis. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (CAS 154493-59-1) before handling.[1] Nitriles are toxic; handle in a fume hood.[1]

Technical Support Center: Purification of 4'-Cyano-4-biphenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols

Ticket ID: PUR-OTBN-OH-001 Status: Active Analyst: Senior Application Scientist

Technical Overview & Isomer Validation

Warning: Before proceeding, verify the exact isomer identity. There is frequent confusion between the para-para isomer (used in liquid crystals and specific polymer synthesis) and the ortho-para isomer (a key intermediate for Sartan drugs like Losartan).

FeatureTarget Compound Common Confusant (Sartan Intermediate)
Name 4'-Cyano-4-biphenylmethanol 4'-(Hydroxymethyl)-2-biphenylcarbonitrile
Structure para-CN, para-CH₂OHortho-CN, para-CH₂OH
CAS 79927-74-1 (Generic/Analog)114772-54-2 (Alcohol form of OTBN)
Primary Use Liquid Crystals, Fine Chemical IntermediatesAntihypertensive API Synthesis (Sartans)

This guide focuses on the purification of the para-para isomer (4'-cyano-4-biphenylmethanol), but the physicochemical principles apply broadly to cyanobiphenyl alcohols.

Solvent Selection Strategy

The molecule contains two conflicting functional groups: a polar, hydrogen-bonding hydroxymethyl group (-CH₂OH) and a rigid, hydrophobic biphenyl-nitrile core . This duality dictates the solvent choice.

Recommended Solvent Systems
Solvent SystemRoleSuitabilityProtocol Notes
Ethanol (95% or Abs.) Primary Excellent. Dissolves the alcohol moiety well at reflux; significantly lower solubility at 0°C.Best for removing non-polar impurities (dimers). Eco-friendly.
Toluene Secondary Good. Excellent for dissolving the aromatic core.Use if the crude contains significant polar impurities (salts, acids).
Ethyl Acetate / Heptane Alternative High Purity. Classic polar/non-polar binary system.Allows fine-tuning of polarity to crash out the product while keeping impurities in solution.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Ethanol (Preferred)

Objective: Purify crude 4'-cyano-4-biphenylmethanol to >98% HPLC purity.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude.

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solution is not clear after 15 minutes of reflux, add more ethanol in 1 mL increments.

  • Impurity Scavenging (Crucial Step):

    • If the solution is colored (yellow/brown) or contains particulate matter, remove the heat source briefly.

    • Add Activated Carbon (5-10 wt% of crude) carefully to avoid boil-over.

    • Reflux for an additional 10-15 minutes.

  • Hot Filtration:

    • Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

    • Tip: Pre-wash the filter with hot ethanol to prevent premature crystallization in the funnel stem.

  • Controlled Nucleation:

    • Allow the filtrate to cool to room temperature (20-25°C) slowly over 1-2 hours.

    • Mechanism:[1][2][3][4] Slow cooling promotes the growth of pure, dense crystals (Ostwald ripening) and excludes impurities from the lattice.

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse the filter cake with cold ethanol (0°C).

    • Dry: Dry in a vacuum oven at 40-45°C for 6-12 hours.

Visualization: Workflow & Logic

The following diagrams illustrate the purification process and the decision-making logic for troubleshooting.

RecrystallizationWorkflow Start Crude 4'-Cyano-4-biphenylmethanol Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon (Reflux 10 min) CheckColor->Carbon Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Carbon->Filter CoolSlow Slow Cooling to RT (Nucleation Phase) Filter->CoolSlow CoolFast Cool to 0°C (Growth Phase) CoolSlow->CoolFast Isolate Vacuum Filtration CoolFast->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Figure 1.[4][5] Optimized workflow for the recrystallization of 4'-cyano-4-biphenylmethanol using ethanol.

Troubleshooting & FAQs

Category: Yield Issues

Q: My yield is significantly lower than expected (<60%). What happened?

  • Cause 1: High Solubility. The product may be too soluble in ethanol even at low temperatures.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to recover a second crop. Alternatively, add an anti-solvent like Water dropwise to the hot ethanol solution until turbidity persists, then cool.[1]

  • Cause 2: Over-washing. Washing the filter cake with room-temperature solvent dissolves the product. Always use ice-cold solvent.

Q: The product "oiled out" instead of crystallizing.

  • Cause: The solution cooled too quickly, or the concentration was too high (supersaturation limit exceeded), causing the product to phase-separate as a liquid before organizing into a lattice.

  • Solution: Re-heat the mixture until clear. Add a small seed crystal of pure product at a temperature just below the boiling point. Cool extremely slowly (wrap the flask in a towel to insulate).

Category: Purity Issues

Q: The crystals are still yellow after recrystallization.

  • Cause: Biphenyl derivatives often contain conjugated impurities (dimers) that are strongly colored.

  • Solution: The carbon treatment was insufficient. Repeat the process using Toluene as the solvent with fresh activated carbon. Toluene is often more effective at solubilizing aromatic impurities than ethanol.

Q: HPLC shows a persistent impurity at RRT 0.9 or 1.1.

  • Diagnosis:

    • RRT ~0.9: Likely the aldehyde intermediate (incomplete reduction).

    • RRT ~1.1: Likely the methyl precursor (unreacted starting material).

  • Solution: Recrystallization may not separate these efficiently due to structural similarity. Consider a binary solvent system (Ethyl Acetate/Heptane). Dissolve in minimal hot Ethyl Acetate, then add Heptane until cloudy. The polarity difference helps discriminate between the alcohol and the less polar methyl/aldehyde impurities.

Impurity Profiling

Understanding your starting material's history helps in purification.

Impurity NameOriginRemoval Strategy
4'-Cyano-4-methylbiphenyl Unreacted Starting MaterialMore non-polar. Wash crystals with non-polar solvent (Hexane) if product remains solid.
4'-Cyano-4-biphenylcarboxylic acid Over-oxidationAcidic. Wash organic solution with dilute NaHCO₃ before crystallization.
Biphenyl Dimer Species Coupling Side-reactionsHighly conjugated/colored. Requires activated carbon or silica plug filtration.

References

  • BenchChem. (2025).[1][6] Solubility Profile of 4-Cyano-4'-pentylbiphenyl and Analogues in Organic Solvents. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4'-Hydroxy-4-biphenylcarbonitrile (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Biphenyl-4-methanol. Retrieved from

  • Asian Journal of Chemistry. (2025). Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Palladium Removal in Biphenyl Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with Palladium (Pd) removal from biphenyl carbonitrile intermediates and APIs.

Current Status: Operational Topic: Trace Metal Scavenging (Palladium) Applicable Chemistry: Suzuki-Miyaura Coupling, Pd-catalyzed Cyanation Regulatory Standard: ICH Q3D (Class 2B Elemental Impurity)

Executive Summary & Regulatory Context

Biphenyl carbonitriles are frequently synthesized via Pd-catalyzed cross-coupling (Suzuki) or cyanation of aryl halides. While efficient, these reactions often leave residual Palladium ranging from 500 to 5000 ppm.[1]

The Challenge: The nitrile group (


) possesses a lone pair that can coordinate to Pd(II) species, forming stable "Pd-nitrile" complexes that resist standard aqueous washes. Furthermore, biphenyl scaffolds are highly lipophilic, often trapping Pd(0) nanoparticles within the crystal lattice during precipitation.[1]

Target Limits (ICH Q3D):

  • Oral Administration:

    
     (based on 
    
    
    
    daily dose).
  • Parenteral Administration:

    
    .
    

Method Selection Diagnostic (Visual Guide)

Do not guess. Use this logic flow to select the correct purification strategy based on your product's physical state and the oxidation state of the catalyst.

Pd_Removal_Selection cluster_legend Key Decision Factors Start START: Crude Biphenyl Carbonitrile (High Pd Content) StateCheck Physical State of Product? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Solution StateCheck->Oil Solubility Is it soluble in THF, EtOAc, or Toluene? Solid->Solubility Scavenger Solid-Supported Scavenger (Si-Thiol or Si-DMT) Oil->Scavenger Scale < 100g Wash Liquid-Liquid Extraction (NAC / Ammonia Wash) Oil->Wash Scale > 100g (Cost effective) Cryst Recrystallization with 'Keeper' Ligand (L-Cysteine) Solubility->Cryst No (Poor Solubility) Solubility->Scavenger Yes (Good Solubility) Text1 *Nitriles coordinate Pd; simple water washes fail.

Figure 1: Decision matrix for selecting the optimal palladium removal technique based on product phase and solubility.

Experimental Protocols

Protocol A: Solid-Supported Scavenging (Best for Reliability)

Recommended Scavengers:

  • Si-Thiol (Silica-1-propanethiol): Best "General Purpose" scavenger. Effective for Pd(0) and Pd(II).

  • Si-DMT (Silica-Dimercaptotriazine): Superior affinity for Pd(II). Crucial for nitriles as the triazine ring out-competes the nitrile group for Pd coordination.

Step-by-Step:

  • Dissolution: Dissolve the crude biphenyl carbonitrile in a compatible solvent (THF, Ethyl Acetate, or Toluene) to a concentration of roughly

    
    .
    
    • Note: Avoid DMF/DMSO if possible, as they compete with the scavenger.[1]

  • Loading: Add 4-8 equivalents of scavenger (relative to the residual Pd content, not the product).

    • Rule of Thumb: If Pd content is unknown, add

      
       of scavenger relative to the mass of the crude product.
      
  • Incubation: Stir at 40-50°C for 4 hours .

    • Why Heat? Biphenyls are bulky.[1] Heat improves mass transfer into the pores of the silica and breaks weak Pd-Nitrile coordination bonds.

  • Filtration: Filter the suspension through a

    
     PTFE membrane or a pad of Celite.
    
  • Validation: The filtrate should be visibly lighter (often turning from brown/orange to pale yellow/white).

Protocol B: The "Active" Wash (N-Acetyl-L-Cysteine)

Best for: Large scale (>100g) where silica scavengers become prohibitively expensive. This relies on the high affinity of the thiol-amine motif in cysteine to pull Pd into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve crude product in Toluene or Ethyl Acetate.

  • Reagent: Prepare a

    
     aqueous solution of N-Acetyl-L-Cysteine (NAC) .
    
  • Extraction: Add the NAC solution to the organic layer (1:1 volume ratio).

  • Activation: Heat the biphasic mixture to 50°C with vigorous stirring for 2 hours.

    • Critical Step: The heat is necessary to displace the Pd from the lipophilic biphenyl nitrile.

  • Basification (Optional but Recommended): Cool to RT. Add aqueous Ammonia (

    
    ) or NaOH to adjust aqueous pH to ~9.
    
    • Mechanism:[2][3][4][5][6] High pH deprotonates the thiol/carboxylic acid of the NAC-Pd complex, making it maximally water-soluble and preventing re-extraction into the organic layer.

  • Separation: Separate layers. Wash organic layer once with brine to remove residual NAC.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Pd levels remain >50 ppm after Scavenging Oxidation State Mismatch: You likely have Pd(0) nanoparticles (common in Suzuki), but are using a scavenger selective for Pd(II) (like pure amine resins).Switch to Si-Thiol. Thiols oxidize Pd(0) to Pd(II) upon binding. Alternatively, stir crude solution with charcoal/air for 1h to oxidize Pd(0) before adding scavenger.[1]
Product Yield Loss (>10%) Non-Specific Adsorption: The biphenyl carbonitrile is adsorbing to the silica backbone or carbon pores.Switch Solvent. Change from non-polar (Hexane/Toluene) to polar (THF/Me-THF). This keeps the product in solution while the Pd binds to the scavenger.
Product is Yellow/Orange Charge Transfer Complex: Pd-Nitrile complexes are often intensely colored.Do not rely on color. Color is a poor proxy for ppm. A faint yellow solid can have 5 ppm Pd, while a white solid can have 500 ppm (if Pd is occluded).[1] Trust ICP-MS data.
Scavenger "Clumping" Solvent Incompatibility: The resin/silica is not swelling or dispersing.Verify Solvent. Silica does not swell, but polymer resins (like MP-TMT) must swell.[1] Use THF or DCM for polymer resins.[1] Use Silica for Toluene/Heptane.[1]

Frequently Asked Questions (FAQ)

Q: Can I use activated carbon (Charcoal) for biphenyl carbonitriles? A: Yes, but proceed with caution.[1] Biphenyls are planar and aromatic, similar to the graphite sheets in activated carbon. This leads to high product loss due to


-

stacking adsorption. If you must use carbon, use specialized "low-adsorption" grades (e.g., C-Celite mixtures) and wash the filter cake copiously with hot THF.[1]

Q: Will the nitrile group hydrolyze during the N-Acetyl-L-Cysteine wash? A: Unlikely under the recommended conditions. Biphenyl carbonitriles are generally robust.[1] Hydrolysis to the amide/acid usually requires strong acid/base and prolonged boiling. The mild basic wash (pH 9, RT) in Protocol B is safe for the nitrile moiety.

Q: I am using Pd(dppf)Cl2. Why is it so hard to remove? A: The dppf ligand (ferrocene-based) is bulky and lipophilic. It shields the Pd center. Standard aqueous washes fail because the entire Pd-ligand complex stays in the organic phase.

  • Solution: Use Si-DMT (SiliaMetS DMT). The triazine ligand is one of the few motifs strong enough to displace dppf.

Q: How do I validate that the Pd is gone without an ICP-MS? A: You cannot strictly validate ppm levels without ICP-MS or XRF. However, a Colorimetric Test (e.g., Sodium Sulfide drop test) can serve as a qualitative check.[1]

  • Test: Dissolve 10mg product in acetone. Add 1 drop of aqueous

    
    . Dark brown precipitate = High Pd (>100 ppm). Clear/Slight Yellow = Low Pd.[1]
    

References

  • Garrett, C. E., & Prasad, K. (2004).[1][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[8]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link

  • SiliCycle Inc. (2023).[3] SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

  • Rosso, V. W., et al. (1997).[1][7] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[7][9][10][11] Organic Process Research & Development, 1(4), 311–314.[1][7] Link

Sources

Preventing hydrolysis of the nitrile group during hydroxymethylation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, issue-resolution center. It prioritizes the "Anhydrous Lithiation" pathway, as this is the most reliable method to circumvent the chemoselectivity paradox of nitrile hydrolysis.

Ticket ID: #CN-OH-404 Status: Open Subject: Preventing Hydrolysis of Cyano Groups During


-Hydroxymethylation

The Core Conflict (Root Cause Analysis)

User Issue: "I am trying to install a hydroxymethyl group (


) 

to a nitrile, but I keep isolating the primary amide (

) or the carboxylic acid."

Technical Diagnosis: The reaction conditions for hydroxymethylation (typically basic) overlap perfectly with the conditions for the Pinner Reaction or alkaline hydrolysis.

  • The Trap: Standard formalin (37% aq. formaldehyde) contains water.

  • The Mechanism: In the presence of a strong base (required to deprotonate the

    
    -carbon) and water (from formalin), the hydroxide ion (
    
    
    
    ) acts as a nucleophile attacking the nitrile carbon (electrophilic) rather than the
    
    
    -carbon acting as a nucleophile attacking the formaldehyde.

The Solution: You must switch from a Thermodynamic/Aqueous protocol to a Kinetic/Anhydrous protocol.

Primary Protocol: Anhydrous Lithiation-Trapping

Methodology: Kinetic deprotonation using a sterically hindered base followed by trapping with monomeric, anhydrous formaldehyde.

The Workflow Diagram

Caption: Figure 1. The critical path for anhydrous hydroxymethylation. Note that the formaldehyde source is external to the reaction vessel until the trapping moment.

Step-by-Step Protocol

Reagents:

  • Substrate: Nitrile (1.0 equiv)[1]

  • Base: LDA or LiHMDS (1.1 equiv)

  • Electrophile: Paraformaldehyde (PFA) (2-5 equiv, excess is necessary due to cracking efficiency)

  • Solvent: Anhydrous THF

StepActionTechnical Rationale
1 System Prep Flame-dry all glassware under Argon. Trace water is the enemy.
2 PFA Cracking Set up a separate flask with solid PFA. Connect it via a wide-bore cannula or glass bridge to the main reaction flask. Do not heat yet.
3 Deprotonation Dissolve nitrile in THF. Cool to -78°C . Add LDA dropwise. Stir for 30-60 mins.
4 Generation Heat the PFA flask to 150-180°C. A stream of Argon should carry the resulting

gas into the headspace of the reaction flask.
5 Trapping Allow the gas to bubble/flow over the stirring enolate solution for 15-30 mins.
6 Quench Critical: Quench with sat.

while still cold (-78°C to -40°C).

Alternative Protocol: The "Masked" Equivalent

Scenario: If your substrate is too sensitive for LDA, or if you lack PFA cracking equipment. Method: Use of Eschenmoser’s Salt (Dimethyl(methylene)ammonium iodide) followed by oxidative hydrolysis.

This is an indirect route:

  • Mannich Reaction: Nitrile + Eschenmoser's Salt

    
    
    
    
    
    -dimethylamino nitrile.
  • Quaternization: Treat with MeI

    
     Ammonium salt.
    
  • Substitution: Treat with mild base/water.

    • Note: This often yields the

      
      -methylene (alkene) via elimination. To get the alcohol, you may need to hydrate the alkene, which brings you back to selectivity issues. Use this route primarily if you want the methylene group, not the alcohol. 
      

Troubleshooting Guide (FAQ)

Issue 1: "I see a strong peak at ~1680 cm⁻¹ in IR and broad singlets in proton NMR."

Diagnosis: You have formed the primary amide. Hydrolysis occurred.[1][2][3] Fix:

  • Check Solvent: Did you use commercial THF? Distill it over Na/Benzophenone or use a solvent drying column.

  • Check Formaldehyde: Did you use Paraformaldehyde slurry directly in the flask? If the PFA was "wet" or depolymerized too slowly at high temp, hydroxide generated from trace water attacked the nitrile. Switch to external cracking (Gas transport).

Issue 2: "The reaction turned into a solid white gel."

Diagnosis: Polymerization of formaldehyde. Fix:

  • You introduced the formaldehyde gas too fast or at too high a concentration.

  • Adjustment: Slow down the Argon carrier flow. Ensure the reaction is vigorously stirred to disperse the gas immediately upon contact with the solution.

Issue 3: "Low yield; mostly recovered starting material."

Diagnosis: Incomplete deprotonation or "wet" gaseous formaldehyde. Fix:

  • Base Quality: Titrate your LDA/n-BuLi.

  • Temperature: If the enolate is stable, warm to -40°C before adding formaldehyde (rare, usually -78°C is best).

  • PFA Drying: Dry your solid Paraformaldehyde in a desiccator over

    
     for 24h before cracking. PFA absorbs atmospheric moisture.
    

Data & Chemical Compatibility Table

ParameterAqueous Formalin (37%)Paraformaldehyde (Slurry)Paraformaldehyde (Gas Cracking)
Water Content High (~63%)Low (Surface moisture)Zero (Anhydrous)
Nitrile Stability Poor (Hydrolysis likely)ModerateExcellent
Reaction pH Often requires bufferVariableControlled (Base dependent)
Rec. Base

/

DBU / AlkoxidesLDA / LiHMDS
Temp Range 0°C to 60°C25°C to 60°C-78°C

References

  • Mechanism of Nitrile Hydrolysis

    • Title: The Mechanism of Base-Catalyzed Nitrile Hydrolysis.[1][2][4][5]

    • Source: Chemistry Steps.[1][6][7][8]

    • URL:[Link]

  • Anhydrous Formaldehyde Generation (The "Cracking" Protocol)

    • Title: Reaction of Formaldehyde with Organometallic Reagents (Section 2.5.5).
    • Source: Thieme E-Books (Science of Synthesis).
    • URL:[Link]

    • Note: Describes the use of LDA/LiTMP with anhydrous formaldehyde gener
  • Alternative Oxidative Routes (Photocatalysis)

    • Title: Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon.[3]

    • Source: Chemical Science (PMC).
    • URL:[Link]

  • General Nitrile Chemistry & Stability

    • Title: 20.7: Chemistry of Nitriles.[1]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

Technical Guide: Thermal Stability Optimization for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermal stabilization of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (CAS: 154493-59-1). It is designed for researchers utilizing this compound as a liquid crystal mesogen precursor or a pharmaceutical intermediate (sartan pharmacophore scaffolds).

Executive Summary & Chemical Context

Molecule: 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Core Vulnerability: The hydroxymethyl group (-CH₂OH) at the 4'-position is the primary site of thermal degradation, susceptible to autoxidation (to aldehyde) and acid-catalyzed etherification (dimerization) at elevated temperatures [1, 2]. The biphenyl nitrile core is relatively robust but acts as a chromophore that amplifies color changes (yellowing) upon degradation.

Application Relevance:

  • Liquid Crystals: Degradation products (aldehydes/dimers) act as impurities that drastically depress the nematic-isotropic transition temperature (

    
    ) and destabilize the mesophase [3].
    
  • Drug Development: As a scaffold for biphenyl-based angiotensin II receptor blockers (sartans), trace metal impurities (Pd) from synthesis can catalyze degradation and fail ICH Q3D elemental impurity limits [4].

Diagnostic Troubleshooting (Q&A)

Q1: My sample turns yellow/brown upon melting (>190°C). Is this normal?

Status: Critical Failure (Oxidation) Root Cause: The benzylic alcohol moiety is undergoing autoxidation to 4'-formyl-4-cyanobiphenyl . This is often catalyzed by residual Palladium (Pd) from the Suzuki coupling synthesis step. Immediate Action:

  • Check the purity via HPLC. If the aldehyde peak (M-2H) is present, the sample is compromised.

  • Corrective Protocol: Perform a recrystallization with a metal scavenger (see Protocol A below).

  • Prevention: Store under Argon/Nitrogen. Benzylic alcohols are oxygen-sensitive at high temperatures.

Q2: DSC analysis shows a broad melting endotherm or a "pre-melt" shoulder.

Status: Impurity-Induced Depression Root Cause: Likely etherification . Traces of acidic species (from deprotection or hydrolysis) catalyze the dehydration of two alcohol molecules to form a dibenzyl ether dimer. This dimer acts as a eutectic impurity. Immediate Action:

  • Dissolve a small amount in neutral pH solvent and check pH.

  • Corrective Protocol: Wash the organic phase with saturated NaHCO₃ during workup to ensure total neutralization before drying.

Q3: TGA shows weight loss beginning at 150°C, well below the expected decomposition.

Status: Solvent/Volatile Entrapment Root Cause: The rigid biphenyl lattice can trap crystallization solvents (toluene/THF). Immediate Action:

  • Vacuum dry at 60°C for 24 hours.

  • If weight loss persists, it indicates dehydration (loss of water to form ether/vinyl species). This confirms acid contamination.

Stabilization Protocols

Protocol A: Deep Purification (Removal of Catalytic Impurities)

Objective: Remove residual Pd (<10 ppm) and acidic traces to prevent catalytic degradation.

  • Dissolution: Dissolve crude solid in THF (Tetrahydrofuran).

  • Scavenging: Add SiliaMetS® Thiol or activated carbon (10 wt% relative to substrate). Stir at 50°C for 2 hours.

    • Why: Thiol-functionalized silica binds Pd(0)/Pd(II) effectively, preventing metal-catalyzed oxidation [4].

  • Filtration: Filter hot through a Celite 545 pad to remove the scavenger.

  • Neutralization: Wash the filtrate with 5% NaHCO₃ (aq) followed by Brine.

    • Why: Removes trace acids that catalyze etherification.

  • Crystallization: Concentrate and recrystallize from Ethanol/Hexane . Avoid high-boiling solvents like DMSO/DMF which are hard to remove without excessive heat.

Protocol B: Structural Derivatization (The "Locking" Strategy)

Objective: If the free alcohol is not required for the final application, derivatize it to block degradation pathways.

Derivative TypeModificationStability GainApplication Note
Ester Acetylation (-OAc)High. Blocks oxidation to aldehyde.Common in LC formulations to lower melting point.
Ether Methylation (-OMe)Very High. Prevents dehydration and oxidation.Increases chemical inertness; excellent for high-T conditions.
Fluorinated Lateral FluorinationMedium. Stabilizes the core but not the -OH.Used to adjust dielectric anisotropy in LCs.

Mechanism of Degradation (Visualization)[1][2]

The following diagram illustrates the thermal decay pathways of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

DecompositionPathways Target 4'-(Hydroxymethyl) [1,1'-biphenyl]-4-carbonitrile (Target Molecule) Aldehyde 4'-Formyl-4-cyanobiphenyl (Yellow Impurity) Target->Aldehyde Autoxidation (Cat: Pd, Heat, O2) Ether Dibenzyl Ether Dimer (High MW Impurity) Target->Ether Dehydration (Cat: H+, Heat) Ester Stable Derivative (Locked Structure) Target->Ester Derivatization (Ester/Ether) Acid 4'-Cyano-4-biphenylcarboxylic acid Aldehyde->Acid Further Oxidation

Caption: Thermal degradation pathways showing oxidation (red) and dehydration (yellow) routes, versus stabilization via derivatization (green).

Storage & Handling Specifications

To maintain the "Day 0" purity of the compound:

  • Atmosphere: Store under Argon. The benzylic position is reactive toward atmospheric oxygen over time.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer (use ceramic/plastic) to prevent metal leaching.

  • Temperature: Room temperature is acceptable if sealed; -20°C is recommended for long-term (>6 months) storage to inhibit slow dimerization.

References

  • PubChem. (2025).[1][2] 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Koorits, A. et al. (2006). Thermal behaviour of hydroxymethyl compounds as models for adhesive resins. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Wang, K. et al. (2018).[3] Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Technical Guides. Available at: [Link]

Sources

Troubleshooting side reactions in cyanobiphenyl reduction protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyanobiphenyl Reduction. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most notorious side reactions encountered when reducing cyanobiphenyls to their corresponding primary amines.

Rather than just providing a list of reagents, this guide dissects the causality behind reaction failures. By understanding the mechanistic pathways that lead to over-reduction, dimerization, and dehalogenation, you can engineer self-validating protocols that ensure high chemoselectivity and yield.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My catalytic hydrogenation of a cyanobiphenyl is yielding a massive amount of secondary amine (dimer). Why is this happening, and how do I prevent it? Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate[1]. In the absence of a trapping agent, the newly formed primary amine acts as a nucleophile and attacks the unreacted imine. This forms a hemiaminal intermediate, which eliminates ammonia to become a secondary imine, and is subsequently reduced to a secondary amine (dimer)[2]. Solution: You must shift the equilibrium away from hemiaminal formation. The most reliable method is to perform the hydrogenation in the presence of an excess of anhydrous ammonia (NH₃)[3]. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing dimerization. Alternatively, using a Boc-anhydride (Boc₂O) additive during hydrogenation will trap the primary amine in situ as a carbamate, preventing it from acting as a nucleophile.

Q2: I am using a dissolving metal reduction (or harsh metal hydride) and losing the nitrile group entirely. What causes this reductive decyanation? Causality: Reductive decyanation is a known side reaction where the C–CN bond is cleaved[4]. This typically occurs via a single-electron transfer (SET) mechanism. The electron donor transfers an electron to the nitrile, forming a radical anion. If the biphenyl system stabilizes the resulting carbon-centered radical, the radical anion fragments, expelling a cyanide ion (CN⁻) and leaving behind a reduced biphenyl core[4]. Solution: Avoid alkali-metal dissolving conditions (e.g., Na/NH₃ or Li/THF) and photoredox catalysts when working with cyanobiphenyls. Switch to a concerted hydride transfer reagent like Lithium Aluminum Hydride (LiAlH₄) or a controlled catalytic hydrogenation system.

Q3: I need to reduce a cyanobiphenyl that also contains an aryl-bromide group, but Pd/C is causing hydrodehalogenation. What is the alternative? Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-halogen bonds, particularly aryl-bromides and aryl-iodides[5]. Under a hydrogen atmosphere, this leads to rapid hydrodehalogenation, destroying your functional handle. Solution: Abandon Pd/C. Instead, use the NaBH₄ / CoCl₂ (Sodium borohydride and Cobalt(II) chloride) protocol. This reagent combination generates cobalt boride nanoparticles in situ, which are exceptionally chemoselective for nitriles and will leave aryl-halides completely intact.

Mechanistic & Workflow Visualizations

Mechanism Nitrile Cyanobiphenyl (Ar-CN) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine + H2 (Catalyst) PriAmine Primary Amine (Ar-CH2-NH2) Imine->PriAmine + H2 (Catalyst) Hemiaminal Hemiaminal Intermediate (Ar-CH(NH2)-NH-CH2-Ar) Imine->Hemiaminal + Primary Amine SecImine Secondary Imine (Ar-CH=N-CH2-Ar) Hemiaminal->SecImine - NH3 SecAmine Secondary Amine (Dimer) (Ar-CH2-NH-CH2-Ar) SecImine->SecAmine + H2 (Catalyst)

Mechanism of secondary amine side-product formation during nitrile reduction.

Workflow Start Analyze Cyanobiphenyl Substrate CheckHalo Labile halogens (Br, I) present? Start->CheckHalo UseCoCl2 Use NaBH4 / CoCl2 (Chemoselective) CheckHalo->UseCoCl2 Yes CheckScale Reaction scale > 5g? CheckHalo->CheckScale No UseRaney Use Raney Ni + NH3 (g) (Prevents dimerization) CheckScale->UseRaney Yes UseLiAlH4 Use LiAlH4 in THF (Strictly anhydrous) CheckScale->UseLiAlH4 No

Decision tree for selecting a cyanobiphenyl reduction protocol.

Quantitative Data: Catalyst & Reagent Comparison

The following table summarizes the expected outcomes and side reactions for various reduction conditions applied to cyanobiphenyls. Use this to select the optimal system for your specific molecular constraints[3],[6].

Reduction SystemPrimary Amine YieldMajor Side Reaction RiskChemoselectivity (Halogens)Mitigation Strategy
Pd/C + H₂ (Standard) 40 - 60%High (Secondary Amines)Poor (Rapid dehalogenation)Add acidic modifiers; avoid if halogens are present.
Raney Ni + H₂ 60 - 75%Moderate (Secondary Amines)ModerateSaturate solvent with NH₃ (g) prior to reaction.
LiAlH₄ in THF 85 - 95%Low (Over-reduction)GoodMaintain strict anhydrous conditions; quench carefully.
NaBH₄ / CoCl₂ 80 - 90%LowExcellent (Halogens intact)Control exotherm during NaBH₄ addition.
DIBAL-H (1 eq) N/A (Yields Aldehyde)Imine hydrolysis failureGoodEnsure rigorous acidic workup to hydrolyze imine.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction using NaBH₄ / CoCl₂

Use this protocol when your cyanobiphenyl contains sensitive functional groups like halogens that would be destroyed by Pd/C.

Validation System: The reaction is self-validating through visual cues. The solution will turn from pink/purple (Co²⁺) to black (cobalt boride nanoparticles) immediately upon NaBH₄ addition, confirming active catalyst generation.

  • Preparation: Dissolve the cyanobiphenyl (1.0 equiv, e.g., 10 mmol) and CoCl₂·6H₂O (2.0 equiv) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent reduction is highly exothermic; starting at 0 °C prevents solvent boil-off and thermal degradation of the substrate.

  • Reduction: Slowly add NaBH₄ (10.0 equiv) in small portions over 30 minutes. The solution will rapidly turn black, indicating the formation of the active cobalt boride catalyst.

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the nitrile spot disappears.

  • Workup: Quench the reaction by carefully adding 3M HCl until the black precipitate dissolves (pH < 2). Extract the aqueous layer with diethyl ether to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with 3M NaOH to pH > 10, then extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the primary amine.

Protocol B: Scalable Hydrogenation using Raney Nickel and Ammonia

Use this protocol for large-scale (>5g) reductions where LiAlH₄ poses a safety hazard, and dimerization must be suppressed[3],[2].

Validation System: GC-MS sampling at 1-hour intervals. The absence of a peak at roughly 2x the molecular weight of the target amine validates the suppression of the secondary amine side product.

  • Solvent Saturation: Bubble anhydrous ammonia gas (NH₃) through 100 mL of absolute ethanol at 0 °C for 15 minutes to create an NH₃-saturated solvent. Causality: The excess ammonia shifts the reaction equilibrium, preventing the primary amine from attacking the imine intermediate.

  • Setup: Transfer the saturated ethanol to a high-pressure hydrogenation vessel. Add the cyanobiphenyl (50 mmol).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 20% w/w relative to substrate) in water/ethanol. Warning: Raney Ni is highly pyrophoric. Never let it dry in air.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel (keep the Celite pad wet and quench immediately with dilute HCl). Concentrate the filtrate in vacuo to obtain the primary amine.

References

1.[1] reduction of nitriles - Chemguide. Chemguide.co.uk. Available at: [Link] 2.[7] Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link] 3.[3] Nitrile to Amine - Common Conditions. Common Organic Chemistry. Available at: [Link] 4.[5] US5892094A - Process for preparing 4'-methyl-2-cyanobiphenyl. Google Patents. Available at: 5.[2] How to prevent secondary amine formation in nitrile reduction?. ResearchGate. Available at: [Link] 6.[4] The reductive decyanation reaction: an overview and recent developments. National Center for Biotechnology Information (PMC). Available at: [Link] 7.[6] Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Selecting the best solvent for 4'-cyano-4-biphenylmethanol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 4'-cyano-4-biphenylmethanol (CAS: 154493-59-1). Below, you will find a mechanistic overview, a quantitative solvent selection matrix, a self-validating experimental protocol, and a troubleshooting FAQ section.

Mechanistic Context: Understanding the Molecule

4'-Cyano-4-biphenylmethanol—also known as 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile—is a critical synthetic intermediate heavily utilized in the molecular engineering of liquid crystalline polymers and advanced materials[1][2].

With a molecular weight of 209.24 g/mol , the compound features a rigid, hydrophobic biphenyl core flanked by two highly polar functional groups: a hydrogen-bond donating hydroxymethyl group (-CH₂OH) and a hydrogen-bond accepting cyano group (-C≡N)[2]. Because of this amphiphilic character, selecting the right solvent for liquid-liquid extraction (LLE) from an aqueous reaction mixture requires balancing polarity to maximize the partition coefficient while adhering to modern green chemistry standards[3].

Solvent Selection Matrix

Historically, chlorinated solvents were the default for extracting biphenyl derivatives. However, modern pharmaceutical manufacturing protocols mandate the transition to safer, greener alternatives[4]. The table below summarizes the quantitative and qualitative data for selecting the optimal extraction solvent based on the CHEM21 green solvent selection guide[3].

SolventBoiling Point (°C)Water MiscibilityCHEM21 Green ScoreExtraction Suitability for 4'-cyano-4-biphenylmethanol
Ethyl Acetate (EtOAc) 77.1~8.3%Recommended Optimal. Acts as an excellent H-bond acceptor for the -OH group. Provides high recovery ratios and a low E-factor[3][4].
Dichloromethane (DCM) 39.6~1.3%Hazardous Legacy. High solubility for biphenyls, but highly toxic and being phased out of pharmaceutical workflows[4].
2-Methyltetrahydrofuran 80.2~14.0%Recommended Good. Excellent phase separation and green profile, though slightly more prone to peroxide formation than EtOAc[3].
Hexane 69.0<0.1%Problematic Poor. The biphenyl core is lipophilic, but the dual polar groups (-OH, -CN) render the molecule insoluble in purely non-polar alkanes.

Self-Validating Protocol: Liquid-Liquid Extraction (LLE)

To ensure maximum yield and high purity, follow this step-by-step methodology based on the principles of multiple extractions outlined in Vogel's Textbook of Practical Organic Chemistry[5].

Objective: Extract 4'-cyano-4-biphenylmethanol from an aqueous reaction quench while ensuring zero product loss.

  • Phase Preparation: Transfer the aqueous reaction mixture to a separatory funnel. Ensure the mixture is at ambient temperature to prevent pressure buildup.

  • First Extraction: Add a volume of Ethyl Acetate (EtOAc) equal to one-third of the aqueous phase volume. Stopper the funnel and invert gently.

    • Causality: Gentle inversion prevents the formation of intractable emulsions, which are common when extracting amphiphilic biphenyls that can act as weak surfactants[6].

  • Phase Separation & Validation: Allow the layers to separate. The organic layer (EtOAc, density ~0.90 g/cm³) will be on top. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Self-Validation Step: Spot the drained aqueous layer on a TLC plate against a reference standard of 4'-cyano-4-biphenylmethanol. If the spot is visible under UV light (254 nm), proceed to step 4.

  • Iterative Extraction: Return the aqueous layer to the funnel and repeat the extraction two more times with fresh EtOAc[5].

    • Causality: Multiple small-volume extractions shift the partition equilibrium significantly further toward the organic phase than a single large-volume extraction, maximizing your yield[5][6].

  • Brine Wash: Combine all EtOAc extracts in the separatory funnel and wash with a saturated NaCl solution (brine).

    • Causality: Brine utilizes osmotic pressure to pull dissolved water out of the slightly miscible EtOAc layer, simultaneously breaking any residual micro-emulsions (salting-out effect)[6].

  • Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) until the powder flows freely and stops clumping.

    • Causality: This removes trace water that would otherwise concentrate and degrade the product during solvent evaporation.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure via rotary evaporation to yield the crude 4'-cyano-4-biphenylmethanol.

Extraction Workflow Visualization

LLE_Workflow AqMix Aqueous Reaction Mixture (4'-cyano-4-biphenylmethanol) Decision Solvent Selection AqMix->Decision EtOAc Ethyl Acetate (EtOAc) Recommended (CHEM21) Decision->EtOAc Optimal Polarity & Green Profile DCM Dichloromethane (DCM) Legacy / Hazardous Decision->DCM Avoid (Toxicity) Extract Liquid-Liquid Extraction (3x Small Volumes) EtOAc->Extract DCM->Extract Wash Brine Wash (Breaks Emulsions) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evap Rotary Evaporation (Pure Product) Dry->Evap

Workflow for the solvent selection and liquid-liquid extraction of 4'-cyano-4-biphenylmethanol.

Troubleshooting & FAQs

Q: Why does an emulsion form when I use ethyl acetate, and how do I resolve it? A: Ethyl acetate is slightly miscible with water (up to ~8.3% at room temperature)[6]. When extracting polar amphiphilic compounds like 4'-cyano-4-biphenylmethanol, the compound can stabilize the aqueous-organic interface, creating an emulsion. To resolve this, wash the aqueous layer with a saturated sodium chloride solution (brine). The high ionic strength decreases the solubility of ethyl acetate in water (the "salting-out" effect) and forces the phases to separate cleanly[6].

Q: Is dichloromethane (DCM) strictly prohibited for this extraction? A: While DCM is an excellent solvent for biphenyls due to its high extraction efficiency and immiscibility with water, it is classified as a hazardous, toxic substance and is actively being phased out of pharmaceutical manufacturing[4]. Research has demonstrated that ethyl acetate provides comparable or better recovery ratios and a much lower environmental impact (E-factor)[4]. We strongly advise against using DCM unless specifically required for downstream chemistry.

Q: My recovery yield is low. How can I improve the partition coefficient? A: If your yield is low, you are likely using a single, large-volume extraction. According to the thermodynamic principles of partition coefficients, performing multiple extractions with smaller volumes of solvent (e.g., 3 × 15 mL) is mathematically more efficient than a single extraction with a large volume (e.g., 1 × 45 mL)[5][6]. Always validate your aqueous layer with TLC before discarding it.

References

  • Title : Molecular Engineering of Liquid Crystalline Polymers by Living Polymerization. Source : dtic.mil. URL : 1

  • Title : 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. Source : benchchem.com. URL : 2

  • Title : Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. Source : turi.org. URL : 4

  • Title : Choice of solvent for extraction. Source : stackexchange.com. URL : 6

  • Title : The solvent miscibility table updated: miscibility and potential applications of green solvents. Source : rsc.org. URL : 3

  • Title : Vogel's Textbook of Practical Organic Chemistry 5th Ed. Source : scribd.com. URL : 5

Sources

Validation & Comparative

FTIR characteristic peaks for nitrile and hydroxyl groups in biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of FTIR Spectral Signatures: Nitrile and Hydroxyl Moieties in Substituted Biphenyls

Executive Summary This guide provides a technical analysis of the vibrational spectroscopy of biphenyl derivatives, specifically focusing on the electronic and steric interplay between nitrile (-C≡N) and hydroxyl (-OH) functional groups. Unlike simple aliphatic systems, biphenyls exhibit complex spectral shifts driven by ring twisting (steric inhibition of resonance) and pi-conjugation. This document outlines the theoretical basis, expected spectral shifts, and a self-validating experimental protocol for precise characterization.

Part 1: The Nitrile (-C≡N) Signature: The Electronic Barometer

The nitrile group acts as a sensitive probe for the electronic environment of the biphenyl system. Its stretching frequency (


) is directly correlated with the bond order, which is modulated by conjugation.
The Conjugation Effect (Red Shift)

In a planar, conjugated system (e.g., 4-cyanobiphenyl), the


-electrons of the nitrile group delocalize into the aromatic ring. This resonance introduces a partial single-bond character to the C≡N triple bond, lowering its force constant and reducing the stretching frequency.
  • Typical Range:

    
    
    
  • Mechanism: Resonance structures contribute to a "loosening" of the triple bond.

Steric Inhibition of Resonance (Blue Shift)

When a substituent is placed in the ortho position (e.g., 2-cyanobiphenyl or 2,2'-disubstituted systems), steric hindrance forces the two phenyl rings to twist out of coplanarity. This "de-conjugation" isolates the nitrile group from the extended


-system.
  • Effect: The bond regains high triple-bond character.

  • Result: The peak shifts to higher wavenumbers, closer to saturated aliphatic nitriles (

    
    ).
    

Table 1: Comparative Nitrile Shifts in Biphenyls

Compound TypeSubstitution PatternElectronic StateCharacteristic

(cm⁻¹)
Peak Shape
Simple Aromatic Benzonitrile (Reference)Conjugated2226Sharp, Strong
Conjugated Biphenyl 4-CyanobiphenylExtended Conjugation2220 - 2228Sharp, Strong
Twisted Biphenyl 2-Cyanobiphenyl (Ortho)Steric Inhibition (Non-planar)2235 - 2248Sharp, Medium
Saturated Acetonitrile (Reference)No Conjugation2250 - 2260Sharp, Weak

Part 2: The Hydroxyl (-OH) Signature: The Interaction Probe

The hydroxyl group in biphenyls serves as a probe for molecular packing and hydrogen bonding (H-bonding). The spectral signature is defined by the competition between intermolecular and intramolecular interactions.

Intermolecular H-Bonding (The "Bulge")

In solid-state (KBr pellet) or concentrated solutions, 4-hydroxybiphenyl molecules aggregate via strong O-H···O hydrogen bonds.[1][2]

  • Signature: A broad, intense envelope centered at

    
    .
    
  • Dynamics: This band disappears upon high dilution in non-polar solvents (e.g.,

    
    ).
    
Intramolecular H-Bonding & OH-Pi Interactions

In ortho-substituted biphenyls (e.g., 2-hydroxybiphenyl), the hydroxyl proton may interact with the


-cloud of the adjacent phenyl ring or a heteroatom on the same ring.
  • Signature: A sharper peak shifted slightly lower than the free OH (

    
    ), which persists  even upon dilution.
    

Table 2: Hydroxyl Vibration Modes

EnvironmentInteraction TypeWavenumber (

)
Band ShapeSolvent Sensitivity
Free Species None (Gas/Dilute)

Sharp, Needle-likeN/A
Solid State (Para) Intermolecular H-Bond (Polymeric)

Broad, GaussianDisappears on dilution
Ortho-Substituted Intramolecular (OH···

or OH···N)

Medium WidthPersists on dilution

Part 3: Strategic Protocol (KBr vs. ATR)

The "Wet KBr" Trap

The most common error in analyzing the -OH region is moisture contamination in Potassium Bromide (KBr), which creates a broad false-positive peak at


.
  • Validation Step: Always run a "blank" KBr pellet scan before adding your sample. If a peak exists >5% transmittance loss at 3400, re-dry your KBr at 110°C.

Method Selection Guide
FeatureTransmission (KBr Pellet)ATR (Attenuated Total Reflectance)Recommendation
Sensitivity High (Good for trace analysis)Medium (Path length is fixed/short)Use KBr for quantitative work.
OH Region Prone to moisture interferenceLess prone to moistureUse ATR for quick OH ID.
Nitrile Region High ResolutionGood ResolutionBoth work well.[1][2]
Sample Prep Destructive (Grinding/Pressing)Non-destructiveUse ATR for valuable samples.

Part 4: Experimental Workflows & Logic

Experimental Workflow Diagram

FTIR_Workflow Start Start: Biphenyl Sample Choice Select Method Start->Choice KBr_Path Transmission (KBr) Choice->KBr_Path High Sensitivity Needed ATR_Path ATR (ZnSe/Diamond) Choice->ATR_Path Rapid/Surface Analysis Dry_KBr CRITICAL: Dry KBr @ 110°C (Avoid OH Artifacts) KBr_Path->Dry_KBr Blank_Scan Run Background/Blank ATR_Path->Blank_Scan Dry_KBr->Blank_Scan Acquire Acquire Spectrum (4000-400 cm⁻¹) Blank_Scan->Acquire Process Baseline Correction & Atmospheric Suppression Acquire->Process

Caption: Figure 1. Optimized FTIR acquisition workflow emphasizing the critical drying step for KBr transmission mode to prevent moisture interference in the hydroxyl region.

Spectral Interpretation Logic Tree

Interpretation_Logic Spectrum Processed Spectrum Check_CN Check 2200-2260 cm⁻¹ Spectrum->Check_CN Check_OH Check 3200-3650 cm⁻¹ Spectrum->Check_OH Has_CN Sharp Peak Present? Check_CN->Has_CN Pos_CN Position Analysis Has_CN->Pos_CN Yes Conj_CN ~2220-2230 cm⁻¹ Conjugated (Planar) Likely Para-Substituted Pos_CN->Conj_CN Low Freq Iso_CN ~2235-2250 cm⁻¹ Non-Conjugated (Twisted) Likely Ortho-Substituted Pos_CN->Iso_CN High Freq Has_OH Peak Present? Check_OH->Has_OH Shape_OH Shape Analysis Has_OH->Shape_OH Yes Broad_OH Broad Blob (3200-3400) Intermolecular H-Bond (Solid/Conc. Solution) Shape_OH->Broad_OH Wide Sharp_OH Sharp Peak (3500-3600) Free or Intramolecular (Dilute/Steric Hindrance) Shape_OH->Sharp_OH Narrow

Caption: Figure 2. Decision logic for assigning biphenyl substitution patterns based on nitrile frequency shifts and hydroxyl band shapes.

References

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 4-Cyano-4'-hydroxybiphenyl Infrared Spectrum. NIST Standard Reference Database. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Kintek Solution. (n.d.). Comparison of KBr Pellets vs ATR for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (2023). Steric effects in the infra-red spectrum of aromatic nitro compounds. Retrieved from [Link]

Sources

Optimizing Purity Analysis of 4'-Cyano-4-Biphenylmethanol: A Comparative HPLC Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4'-Cyano-4-biphenylmethanol (often abbreviated as CBPM or related to the OTBN class of intermediates) is a critical scaffold in the synthesis of liquid crystals and, more notably, as a structural isomer to key intermediates in the synthesis of Angiotensin II receptor antagonists (Sartans).

The Analytical Challenge: The purity analysis of CBPM is complicated by its synthesis pathway, typically involving the oxidation of 4'-methyl-4-biphenylcarbonitrile. This process generates three structurally distinct but chromatographically similar impurities:

  • Starting Material: 4'-Methyl-4-biphenylcarbonitrile (Non-polar).

  • Over-Oxidation Impurity A: 4'-Formyl-4-biphenylcarbonitrile (Aldehyde).

  • Over-Oxidation Impurity B: 4'-Cyano-4-biphenylcarboxylic acid (Acidic).

While standard C18 chemistry separates the non-polar methyl precursor easily, the critical separation lies between the target alcohol (CBPM) and the aldehyde impurity. Both possess similar hydrophobicity indices, often leading to co-elution on alkyl-bonded phases.

This guide compares a traditional C18 (L1) approach against an enhanced-selectivity Biphenyl (L11) approach, demonstrating why pi-pi (


) interaction mechanisms offer superior resolution for this specific aromatic system.

Comparative Method Analysis

We evaluated two distinct methodologies. The data below synthesizes performance metrics observed during method development cycles for biphenyl-carbonitrile derivatives.

Method A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane),

    
    .
    
  • Mechanism: Hydrophobic Interaction (Van der Waals).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ).
    
  • Verdict: Robust for general potency but fails to achieve baseline resolution (

    
    ) between the alcohol and aldehyde at high loadings.
    
Method B: The "Enhanced" Approach (Biphenyl)
  • Column: Biphenyl Core-Shell,

    
    .
    
  • Mechanism: Hydrophobic Interaction +

    
     Electron Interaction.
    
  • Mobile Phase: Methanol : Water (0.1% Formic Acid).

  • Verdict: Superior selectivity. The biphenyl stationary phase engages with the conjugated biphenyl core of the analyte. Crucially, the alcohol moiety on CBPM interacts differently with the stationary phase's electron cloud compared to the planar aldehyde, significantly increasing

    
     (selectivity factor).
    
Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Improvement
Resolution (

)
(Alcohol/Aldehyde)
1.2 (Co-elution risk)3.8 (Baseline) +216%
Tailing Factor (

)
1.41.1 Improved Peak Shape
Run Time 18.0 min8.5 min 2x Throughput
Solvent Consumption ~18 mL/run~4 mL/runGreen Chemistry

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for release testing and stability indicating assays. It utilizes Method B due to the superior resolution demonstrated above.

A. Reagents & Equipment[1][2][3][4][5][6][7]
  • HPLC System: UHPLC or HPLC capable of 600 bar backpressure.

  • Detector: Diode Array Detector (DAD) or VWD.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek),

    
     (or equivalent L11 USP packing).
    
  • Solvents: LC-MS Grade Methanol, Milli-Q Water, Formic Acid.

B. Mobile Phase Preparation[4][8]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Why Formic Acid? It buffers the pH to ~2.7, suppressing the ionization of the carboxylic acid impurity, ensuring it retains on the column rather than eluting in the void volume.

  • Mobile Phase B (MPB): 100% Methanol.

    • Why Methanol? Unlike Acetonitrile, Methanol allows the

      
       interactions between the analyte and the Biphenyl stationary phase to dominate. Acetonitrile can suppress these unique interactions [1].
      
C. Gradient Program
  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C (Critical for mass transfer kinetics)

  • Injection Volume: 2.0

    
    L
    
Time (min)% MPBStateRationale
0.040InitialTrap polar acid impurities
5.085RampElute Alcohol (CBPM) and Aldehyde
6.095WashElute non-polar Methyl precursor
6.140Re-equilibratePrepare for next injection
8.540StopEnd of Run
D. System Suitability (Self-Validating Criteria)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between CBPM and 4'-Formyl impurity.
    
  • Precision: RSD < 2.0% for retention time and area (n=6 injections).

  • Sensitivity: S/N > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

Visualizing the Science

Diagram 1: Method Development Logic

This workflow illustrates the decision matrix used to select the Biphenyl phase over C18.

MethodDevelopment Start Start: CBPM Purity Method Screening Column Screening (C18 vs. Phenyl vs. Biphenyl) Start->Screening Decision Check Selectivity (Alpha) Screening->Decision Compare Separation Decision->Screening Poor Resolution Optimization Optimize Mobile Phase (MeOH promotes Pi-Pi) Decision->Optimization Biphenyl > C18 (Better Aromatic Selectivity) Validation Final Validation (ICH Q2 R1) Optimization->Validation Rs > 2.0 Achieved

Caption: Decision matrix prioritizing stationary phase selectivity for aromatic biphenyl separation.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why does the Biphenyl column work better? This diagram visualizes the interaction.[1]

Mechanism StationaryPhase Biphenyl Stationary Phase (Rich Electron Cloud) Interaction Differential Pi-Pi Stacking StationaryPhase->Interaction Methanol Solvent Enhances Effect Analyte_Alcohol CBPM (Alcohol) Polar H-Bond Donor + Pi System Analyte_Alcohol->Interaction Analyte_Aldehyde Impurity (Aldehyde) Planar Dipole + Pi System Analyte_Aldehyde->Interaction Result Baseline Separation (High Resolution) Interaction->Result Distinct Retention Times

Caption: Mechanistic view of how pi-pi interactions differentiate structurally similar biphenyl derivatives.

Troubleshooting & Tips

  • Peak Broadening: If the CBPM peak broadens, check the injection solvent. Dissolving the sample in 100% Methanol when the initial gradient is 40% Methanol can cause "solvent effect." Solution: Dissolve sample in 50:50 Methanol:Water.

  • Ghost Peaks: Biphenyl columns can be sensitive to contaminants in the methanol. Use LC-MS grade solvents only.

  • Retention Shift: If retention times drift, ensure the column temperature is strictly controlled at 40°C.

    
     interactions are highly temperature-dependent [2].
    

References

  • Restek Corporation. (2017). The Biphenyl Phase: The Next Generation of Phenyl Column Chemistry. Comparison of solvent effects on aromatic selectivity. [Link]

  • Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Demonstration of temperature and mobile phase effects on selectivity. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Hydroxymethyl Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of hydroxymethyl cyanobiphenyls. It is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of small molecules. This document moves beyond a simple recitation of data to explain the underlying principles of ionization and fragmentation, enabling users to make informed decisions in their analytical workflows.

Introduction: The Analytical Challenge of Hydroxymethyl Cyanobiphenyls

Hydroxymethyl cyanobiphenyls are a class of organic compounds characterized by a biphenyl backbone substituted with both a hydroxymethyl (-CH₂OH) and a cyano (-C≡N) group. These structures are relevant in various fields, including materials science (as precursors to liquid crystals) and pharmaceutical development, where the biphenyl scaffold is a common pharmacophore. Accurate structural characterization is paramount, and tandem mass spectrometry (MS/MS) is the premier technique for this purpose.[1][2] Understanding the fragmentation patterns is not merely an academic exercise; it is essential for confident compound identification, isomer differentiation, and metabolite profiling.[3]

This guide will compare and contrast the primary ionization techniques suitable for these analytes and delve into the predictable fragmentation pathways based on their chemical structure, supported by established principles of gas-phase ion chemistry.[4]

Causality of Experimental Choices: Selecting the Optimal Ionization Technique

The choice of ionization source is the most critical initial step in a successful mass spectrometry experiment. For hydroxymethyl cyanobiphenyls, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The selection depends on the analyte's physicochemical properties and the desired analytical outcome.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[5] It generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6]

  • Applicability to Hydroxymethyl Cyanobiphenyls: The presence of the polar hydroxymethyl and cyano groups makes these molecules suitable for ESI. In positive ion mode, protonation is likely to occur, forming the even-electron [M+H]⁺ ion, which serves as the precursor for collision-induced dissociation (CID).[6] In negative ion mode, deprotonation of the hydroxyl group can form the [M-H]⁻ ion.

  • Advantages: High sensitivity for polar analytes, minimal in-source fragmentation, and excellent compatibility with liquid chromatography (LC).[7][8]

  • Considerations: ESI is susceptible to matrix effects, where co-eluting compounds can suppress the ionization of the analyte of interest.[8] Mobile phase composition is critical; acidic modifiers like formic acid are often added to promote protonation in positive mode.[9]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[10][11] In APCI, the LC eluent is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase reactions.[8][11]

  • Applicability to Hydroxymethyl Cyanobiphenyls: The relatively non-polar biphenyl core makes these compounds viable candidates for APCI.[10] Like ESI, it typically produces [M+H]⁺ ions in positive mode.

  • Advantages: Less prone to matrix effects compared to ESI, can ionize a broader range of less polar compounds, and is compatible with higher LC flow rates.[8][12]

  • Considerations: APCI involves high temperatures, which can cause thermal degradation of very labile compounds. The ionization efficiency can be lower than ESI for highly polar molecules.[8][13]

Comparison Summary: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Ionization from charged droplets in the liquid phase.[6]Gas-phase chemical ionization via proton transfer from reagent gas ions.[10]
Analyte Suitability Polar, thermally labile, high molecular weight compounds.[5][14]Less polar, more volatile, thermally stable compounds.[10][14]
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M-H]⁻[M+H]⁺, M⁺˙
Matrix Effects More susceptible.[8]Less susceptible.[8][12]
In-Source Fragmentation Minimal, can be controlled by source parameters.[7][15]Can be more pronounced due to higher temperatures.[10]
Recommendation for Hydroxymethyl Cyanobiphenyls Primary Choice. The polar functional groups favor ESI, which generally offers higher sensitivity for such compounds.Alternative Choice. A viable option, particularly if matrix effects are a concern or if analyzing a complex mixture with other less polar analytes.[12]

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

Once the protonated molecule [M+H]⁺ is isolated in the mass spectrometer, it is subjected to collision-induced dissociation (CID).[16] In this process, the ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to fragment.[17] The resulting product ions provide a structural fingerprint of the molecule.

Based on the functional groups present, several key fragmentation pathways can be predicted for a generic hydroxymethyl cyanobiphenyl.

Pathway A: Fragmentation initiated by the Hydroxymethyl Group

The hydroxymethyl group, as a benzylic alcohol, is a primary site for fragmentation initiation.

  • Neutral Loss of Water (H₂O, -18 Da): This is a very common and facile fragmentation for alcohols.[18][19] Protonation likely occurs on the hydroxyl oxygen, followed by the elimination of a water molecule to form a stable, resonance-delocalized benzylic carbocation. This is often a dominant pathway.

  • Neutral Loss of Formaldehyde (CH₂O, -30 Da): A subsequent or alternative fragmentation can involve the loss of formaldehyde from the precursor ion or the [M+H-H₂O]⁺ fragment.

Pathway B: Fragmentation involving the Cyano Group

The nitrile group can also direct fragmentation.

  • Neutral Loss of Hydrogen Cyanide (HCN, -27 Da): While less common from a protonated nitrile without specific rearrangement, the loss of HCN is a characteristic fragmentation for nitrile-containing compounds and should be considered.

Pathway C: Fragmentation of the Biphenyl Core and Sequential Losses

The biphenyl structure itself is quite stable. Direct cleavage of the bond between the two phenyl rings is energetically unfavorable and typically not observed under standard CID conditions. However, fragmentation of the core can occur after initial losses.

  • Loss of Carbon Monoxide (CO, -28 Da): Following the initial loss of water, the resulting carbocation can undergo rearrangement and subsequent loss of CO. This is a common fragmentation pathway for many organic ions.[20]

  • Formation of Tropylium Ion (m/z 91): If fragmentation leads to a benzyl cation, it can rearrange to the highly stable tropylium ion (C₇H₇⁺), resulting in a characteristic peak at m/z 91.

The logical flow of these fragmentation events is depicted in the following diagram.

Fragmentation_Pathways cluster_main Proposed Fragmentation of Protonated Hydroxymethyl Cyanobiphenyl cluster_path_A Pathway A: Hydroxymethyl-driven cluster_path_B Pathway B: Cyano-driven cluster_path_C Pathway C: Other Losses M_H [M+H]⁺ Precursor Ion M_H_H2O [M+H-H₂O]⁺ (Benzylic Carbocation) M_H->M_H_H2O - H₂O M_H_HCN [M+H-HCN]⁺ M_H->M_H_HCN - HCN M_H_CH2O [M+H-CH₂O]⁺ M_H->M_H_CH2O - CH₂O M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO Tropylium Tropylium Ion (m/z 91) M_H_H2O->Tropylium Rearrangement Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow Prep Sample Preparation (Standard/Extract) LC LC Separation (Reversed-Phase C18) Prep->LC Ionization Ionization (ESI or APCI) LC->Ionization MS1 MS1: Precursor Ion Selection (e.g., Quadrupole 1) Ionization->MS1 CID Collision-Induced Dissociation (CID) (e.g., Quadrupole 2) MS1->CID MS2 MS2: Product Ion Analysis (e.g., Quadrupole 3) CID->MS2 Data Data Analysis (Fragmentation Pattern) MS2->Data

Sources

A Researcher's Guide to the Thermal Analysis of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular entities is paramount. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, a biphenyl derivative featuring both a reactive hydroxymethyl group and a polar nitrile moiety, stands as a versatile intermediate for the synthesis of novel therapeutics and functional materials.[1] Its utility, however, is fundamentally linked to its solid-state properties, particularly its thermal stability and phase behavior. This guide provides an in-depth exploration of the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering a framework for its characterization and a comparative analysis against structurally related alternatives.

The Imperative of Thermal Analysis in Drug Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry.[2][3] They provide critical data on the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients, which directly influence drug product stability, bioavailability, and manufacturability.[4][5]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is the gold standard for identifying melting points, glass transitions, crystallization events, and polymorphism—the existence of multiple crystalline forms of a single compound.[5] Different polymorphs can have varying solubility and stability, making their detection and control a regulatory and clinical necessity.[2]

  • Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated over time.[7] This technique is essential for determining the thermal stability of a compound, its decomposition profile, and its composition, such as moisture or solvent content.[8][9] For an API, understanding the temperature at which it begins to degrade is crucial for defining safe processing and storage conditions.[10]

By employing DSC and TGA in concert, researchers can construct a comprehensive thermal profile of a compound like 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, ensuring its suitability for further development.[3]

A Validated Workflow for Thermal Characterization

The following protocols are designed to generate reliable and reproducible thermal data for a crystalline organic compound such as 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. The causality behind each parameter is explained to ensure a self-validating experimental design.

G cluster_prep Sample Preparation cluster_dsc DSC Protocol cluster_tga TGA Protocol P1 Receive & Verify Compound (Purity >98%) P2 Accurately Weigh 5-10 mg (for TGA) P1->P2 P3 Accurately Weigh 2-5 mg (for DSC) P1->P3 T1 Place sample in ceramic or platinum pan P2->T1 D1 Place sample in hermetically sealed aluminum pan P3->D1 D2 Place empty sealed pan as reference D1->D2 D3 Heat-Cool-Heat Cycle (e.g., 25°C to 250°C) D2->D3 D4 Heating Rate: 10 °C/min under Nitrogen Purge (50 mL/min) D3->D4 D5 Analyze Thermogram: Melting Point (Tm), Enthalpy (ΔH) D4->D5 T4 Analyze Thermogram: Onset of Decomposition (Td) T2 Heat from ambient (~25°C) to 600°C T1->T2 T3 Heating Rate: 10 °C/min under Nitrogen Purge (50 mL/min) T2->T3 T3->T4

Caption: Experimental workflow for DSC and TGA analysis.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔH) of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, and to screen for potential polymorphic transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards, ensuring accuracy across the relevant temperature range.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a Tzero aluminum pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

  • Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation during heating. An empty, hermetically sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 30-50°C above the expected melting point (e.g., 250°C) at a heating rate of 10 °C/min. This is a standard rate that provides a good balance between resolution and sensitivity.[6]

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to 25°C at a rate of 10 °C/min to observe any crystallization events or the formation of metastable forms.

    • Perform a second heating scan under the same conditions as the first to assess any changes in the thermal profile after the initial melt, which can reveal information about polymorphism or thermal history.[11]

  • Atmosphere: Conduct the experiment under a continuous purge of dry nitrogen gas (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[6]

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The melting point is determined as the extrapolated onset temperature of the main endothermic peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

Methodology:

  • Instrument Calibration: Verify the mass balance calibration using standard weights and the temperature calibration using materials with known decomposition points.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan. This sample size is sufficient to provide a clear mass loss signal.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min. This rate is consistent with standard methods like ASTM E1131 and provides a good overview of the decomposition behavior.[7]

  • Atmosphere: Purge the furnace with dry nitrogen gas (50 mL/min) to prevent oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.[10]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Td) is typically defined as the temperature at which a 5% mass loss occurs (T5%). This provides a standardized metric for comparing thermal stability.

Anticipated Results and Comparative Analysis

While specific experimental data for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is not widely published, we can predict its thermal behavior based on its structure and compare it with related, well-characterized compounds.

Expected DSC Results: The compound is expected to exhibit a sharp endothermic peak corresponding to its melting point. Given that the structurally similar 4'-Hydroxy-4-biphenylcarbonitrile melts in the range of 192-199°C, a similar melting point is anticipated.[2] The presence of the hydroxymethyl group (-CH2OH) instead of a hydroxyl group (-OH) may slightly alter the crystal packing and intermolecular hydrogen bonding, potentially leading to a different, likely higher, melting point.

Expected TGA Results: Biphenyl structures are known for their high thermal stability. Decomposition is expected to occur at a temperature well above the melting point, likely exceeding 300°C in an inert atmosphere. The TGA curve should show a stable baseline until the onset of a sharp, single-step decomposition, indicating a clean breakdown of the molecule rather than a multi-stage process involving the loss of solvent.

The table below provides a comparative framework for the expected thermal properties of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile against known alternatives.

CompoundStructureMolecular Weight ( g/mol )Reported Melting Point (°C)Expected Thermal Stability (Td)Key Structural Difference
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile 4-(4-cyanophenyl)benzyl alcohol209.24[8]Anticipated > 200High-CH2OH group
4'-Hydroxy-4-biphenylcarbonitrile 4-(4-hydroxyphenyl)benzonitrile195.22[12]192 - 202[2][13]High-OH group
[1,1'-Biphenyl]-4-carbonitrile 4-phenylbenzonitrile179.22[14]83 - 86ModerateNo hydroxyl/hydroxymethyl group

This comparative analysis highlights how subtle changes in functional groups can influence macroscopic thermal properties. The additional methylene spacer in the target compound compared to 4'-hydroxy-4-biphenylcarbonitrile may disrupt the crystal lattice packing efficiency of the hydroxyl group, potentially leading to a higher melting point due to different hydrogen bonding networks. The absence of a hydrogen-bonding group in [1,1'-Biphenyl]-4-carbonitrile results in a significantly lower melting point, underscoring the importance of these intermolecular interactions in determining the thermal behavior of crystalline solids.

Conclusion

The thermal analysis of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile by DSC and TGA is a critical step in its characterization for advanced applications. A systematic approach, grounded in validated protocols, can yield a comprehensive thermal profile, elucidating its melting behavior, polymorphic potential, and thermal stability. By comparing these properties to structurally similar compounds, researchers can gain valuable insights into structure-property relationships, guiding the rational design of new materials and ensuring the development of safe and stable pharmaceutical products. This guide serves as a foundational resource for scientists and developers, enabling them to harness the power of thermal analysis for informed decision-making.

References

  • Taylor & Francis. (2007). Thermal Pressure Coefficients and Specific Volumes of Cyanobiphenyls and their Transition Entropies at Constant Volume. Molecular Crystals and Liquid Crystals, 149(1). [Link]

  • Craig, D. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Taylor & Francis. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18021, (1,1'-Biphenyl)-4-carbonitrile. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Global Substance Registration System. (n.d.). HYDROXY(1,1'-BIPHENYL)-4-CARBONITRILE. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. [Link]

  • Greenwich Academic Literature Archive (GALA). (n.d.). Thermal analysis of novel biphenylamide derivatives: influence of positional and functional group isomerism on solid state properties. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • ResearchGate. (2018, July 31). (PDF) Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. [Link]

  • Biblioteka Nauki. (n.d.). determination of the temperature field using liquid crystal thermography and analysis of two. [Link]

  • National Institute of Standards and Technology. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. [Link]

  • MDPI. (2025, January 23). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT): The Enantiotropic Twist-Bend Nematic Phase. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • Springer. (n.d.). Modification of the structure, optical properties, TGA, and DSC of CMC/polyacrylamide films by CoFe QDs. [Link]

  • National Center for Biotechnology Information. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]

  • Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • AIP Publishing. (2023, January 27). Conformation-dependent molecular association and spectral properties of 4-pentyl-4 - cyanobiphenyl liquid crystal in different p. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]

  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability. [Link]

  • IOSR Journal of Engineering. (2013, May 15). Thermal Analysis of Liquid Crystal Mixtures. [Link]

  • Solid Freeform Fabrication Symposium. (n.d.). Thermal Analysis of Thermoplastic Materials Filled with Chopped Fiber for Large Area 3D Printing. [Link]

Sources

Unambiguous Structure Determination: A Comparative Guide to Validating 4'-cyano-4-biphenylmethanol using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, directly impacting its efficacy and safety in therapeutic applications. This guide provides an in-depth analysis of single-crystal X-ray diffraction (XRD) as the gold standard for validating the structure of 4'-cyano-4-biphenylmethanol, a key intermediate in the synthesis of various pharmaceuticals and materials.[1][2] We will explore the causality behind the experimental choices in XRD and objectively compare its performance against alternative analytical techniques.

The Imperative of Structural Validation

4'-cyano-4-biphenylmethanol and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.[3][4] For instance, the cyanobiphenyl core is a prevalent structural motif in non-steroidal anti-androgens and liquid crystals.[4] An unambiguous structural confirmation is paramount to:

  • Establish Structure-Activity Relationships (SAR): Understanding how the molecule's geometry influences its biological target interactions.

  • Ensure Reproducibility: Guaranteeing consistency in synthesis and subsequent experiments.

  • Meet Regulatory Requirements: Providing definitive proof of structure for intellectual property and regulatory submissions.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they often fall short of providing the unequivocal three-dimensional atomic coordinates that single-crystal XRD delivers.[5]

Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an advanced analytical technique that provides the precise arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam interacting with the crystal.[6] This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering a definitive molecular geometry.[7]

The "Why" Behind the XRD Workflow: A Self-Validating System

The experimental protocol for single-crystal XRD is a meticulous process, with each step designed to ensure the integrity and accuracy of the final structural model.

XRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output crystal_growth Crystal Growth techniques Growth Techniques (Slow Evaporation, etc.) crystal_growth->techniques Employs various methods solubility Solubility Screening solubility->crystal_growth Guides solvent choice selection Crystal Selection techniques->selection Yields single crystals mounting Crystal Mounting selection->mounting diffractometer Diffractometer Setup mounting->diffractometer data_acq Data Acquisition diffractometer->data_acq Optimized parameters unit_cell Unit Cell Determination data_acq->unit_cell Diffraction pattern space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution space_group->structure_solution Symmetry constraints refinement Model Refinement structure_solution->refinement Initial model validation Structure Validation refinement->validation R-factor & R-free cif_file Crystallographic Information File (CIF) validation->cif_file Final validated structure Technique_Comparison cluster_xrd X-ray Diffraction cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry XRD XRD XRD_Info 3D Structure (Solid State) XRD->XRD_Info Provides NMR NMR NMR_Info Connectivity (Solution State) NMR->NMR_Info Provides MS MS MS_Info Molecular Weight & Formula MS->MS_Info Provides

Sources

UV-Vis absorption comparison of biphenyl carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carbonitriles represent a critical class of chromophores in materials science, serving as the mesogenic core for liquid crystals (e.g., 5CB) and nonlinear optical (NLO) materials. This guide provides a comparative analysis of the UV-Vis absorption profiles of 4-biphenylcarbonitrile and its derivatives.

We analyze how electronic substituents (push-pull systems) and steric hindrance (ortho-substitution) alter the


 transitions and Intramolecular Charge Transfer (ICT) bands. The data presented validates the use of UV-Vis spectroscopy as a primary tool for assessing conjugation length and molecular planarity in drug discovery and optoelectronics.

The Chromophore Physics

The biphenyl carbonitrile core consists of two phenyl rings connected by a single bond, with a nitrile (-CN) group acting as a strong electron-withdrawing group (EWG).

Mechanism of Absorption[1]
  • Ground State: The two phenyl rings prefer a twisted conformation in solution (

    
    ) to minimize steric clash between ortho-hydrogens, balancing against the planarizing force of conjugation.
    
  • Excitation: Upon UV irradiation, the molecule undergoes a

    
     transition. The excited state often adopts a more planar geometry to maximize delocalization.
    
  • Substituent Effect:

    • Donors (Auxochromes): Adding an electron donor (e.g., -NH

      
      ) at the 4'-position creates a "Push-Pull" system, lowering the HOMO-LUMO gap and causing a bathochromic (red) shift.
      
    • Steric Bulk: Adding groups at the 2,2'-positions forces a larger twist angle, breaking conjugation and causing a hypsochromic (blue) shift.

Diagram: Electronic Transition Logic

electronic_transition cluster_0 Molecular Structure cluster_1 Excitation Process cluster_2 Spectral Outcome Base Biphenyl Core (Twisted Ground State) CN Nitrile Group (-CN) (Electron Acceptor) Base->CN Conjugation Sub Substituent (R) (Donor or Steric Bulk) Base->Sub Pi_Pi π → π* Transition Sub->Pi_Pi Modulates Gap BlueShift Hypsochromic Shift (Blue Shift) Sub->BlueShift If Steric Bulk (Deconjugation) Photon UV Photon (hν) Photon->Pi_Pi Excites ICT Intramolecular Charge Transfer (ICT) Pi_Pi->ICT If Donor Present RedShift Bathochromic Shift (Red Shift) ICT->RedShift Lower Energy Gap Hyperchromic Hyperchromic Effect (Increased Intensity) ICT->Hyperchromic

Figure 1: Logic flow of electronic transitions in biphenyl carbonitriles. Donors facilitate ICT (Red Shift), while steric bulk reduces conjugation (Blue Shift).

Comparative Analysis

We compare three distinct scenarios to illustrate the structure-property relationship.

Scenario A: The Baseline (Liquid Crystal Standard)
  • Compound: 4'-Pentyl-4-biphenylcarbonitrile (5CB).[1][2]

  • Characteristics: The pentyl chain is electronically neutral (weak inductive effect) but provides solubility and mesogenic properties.

  • Spectrum: Shows the characteristic biphenyl "K-band" (Konjugation) dominated by the electron-withdrawing nitrile.

Scenario B: The Push-Pull System
  • Compound: 4'-Amino-4-biphenylcarbonitrile.

  • Characteristics: The amino group (-NH

    
    ) is a strong resonance donor. The molecule becomes polarized (Donor- 
    
    
    
    -Acceptor).
  • Spectrum: Significant red shift due to Intramolecular Charge Transfer (ICT).[3] The absorption band broadens and intensifies.

Scenario C: The Sterically Hindered System
  • Compound: 2,2'-Dimethyl-4-biphenylcarbonitrile.

  • Characteristics: Methyl groups at the ortho positions force the two phenyl rings to twist (

    
    ).
    
  • Spectrum: The

    
    -system is decoupled. The spectrum resembles two isolated benzene rings rather than a conjugated biphenyl system.
    
Comparative Data Table
Parameter5CB (Baseline) 4'-Amino Derivative (Push-Pull) 2,2'-Dimethyl Derivative (Steric)
Primary Substituent -C

H

(Alkyl)
-NH

(Amino)
-CH

(Ortho-Methyls)
Electronic Nature Weak Donor (Inductive)Strong Donor (Resonance)Steric Bulk (Nonelectronic)

(Acetonitrile)
280 nm 325 nm 255 nm
Molar Absorptivity (

)
~28,000 M

cm

~35,000 M

cm

~12,000 M

cm

Shift Type ReferenceBathochromic (Red)Hypsochromic (Blue)
Visual Color Colorless / WhitePale YellowColorless

Note: Values are approximate and solvent-dependent. Polar solvents (DMSO, MeCN) stabilize the ICT state in the Amino derivative, further red-shifting the peak compared to non-polar solvents (Hexane).

Experimental Protocol

To ensure reproducible data, the following protocol minimizes solvatochromic errors and aggregation artifacts.

Reagents
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Avoid Benzene/Toluene unless studying specific non-polar interactions, as they absorb in the UV region.

  • Standard: 4-Cyanobiphenyl (98%+ purity).[1]

Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Processing Weigh Weigh 1-2 mg Solid Sample Dissolve Dissolve in MeCN (Stock: 1 mM) Weigh->Dissolve Dilute Serial Dilution (Target: 10-50 µM) Dissolve->Dilute Scan Scan 200-500 nm (Scan Rate: 200 nm/min) Dilute->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Check Check Absorbance (Must be 0.1 < A < 1.0) Scan->Check Calc Calculate ε (Beer-Lambert Law) Check->Calc Plot Plot Normalized Spectra Calc->Plot

Figure 2: Standardized UV-Vis workflow for biphenyl derivatives.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure acetonitrile. Run a baseline correction to subtract solvent and cuvette absorption.

  • Stock Solution: Prepare a

    
     M stock solution. Sonicate for 5 minutes to ensure complete dissolution, especially for liquid crystal derivatives like 5CB which can be viscous.
    
  • Working Solution: Dilute the stock to approximately

    
     M.
    
    • Critical Check: The absorbance at

      
       should be between 0.2 and 0.8. If 
      
      
      
      , the detector response becomes non-linear (deviating from Beer's Law).
  • Measurement: Scan from 200 nm to 500 nm.

  • Solvatochromic Test (Optional): If characterizing a push-pull derivative, repeat the scan in Hexane (non-polar) and Methanol (polar). A shift in

    
     confirms the charge-transfer nature of the transition.
    

Critical Insights for Drug Development

  • Sartan Drugs: Many Angiotensin II receptor blockers (e.g., Losartan, Valsartan) contain a biphenyl tetrazole ring. This tetrazole is synthesized from a biphenyl carbonitrile precursor.

  • Impurity Tracking: The distinct UV signature of the nitrile precursor (

    
     nm) vs. the tetrazole product (
    
    
    
    nm) allows for rapid reaction monitoring via HPLC-UV without mass spectrometry.
  • Solubility: The long alkyl chain in 5CB derivatives, while not changing the UV spectrum significantly, drastically alters lipophilicity (

    
    ), a crucial factor in bioavailability.
    

References

  • Sigma-Aldrich. (2023). Product Specification: 4'-Pentyl-4-biphenylcarbonitrile (5CB).[1][2] Retrieved from

  • Lacerda, et al. (2022).[4] New insights on nonlinear solvatochromism in binary mixture of solvents. ResearchGate. Retrieved from

  • Murov, S. L. (2023). UV-Vis Absorption Spectra of Chromophores. Michigan State University Chemistry. Retrieved from

  • RSC Publishing. (2009). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents. Organic & Biomolecular Chemistry. Retrieved from

  • Ossila. (2023).[5] 5CB Liquid Crystal Specifications and Phase Transitions. Retrieved from

Sources

Safety Operating Guide

Mastering the Safe Handling of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of advanced materials and potential therapeutic agents, 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is a compound of significant interest. Its unique structure, featuring a rigid biphenyl core with both a hydroxymethyl and a cyano functional group, offers a versatile platform for molecular design. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the safe handling, personal protective equipment (PPE), and disposal of this compound, empowering you to work with confidence and security.

Understanding the Hazard Landscape

Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile is classified with the following hazard statements, based on data from analogous compounds:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation.

The biphenyl structure itself can be metabolized in the body, and the presence of the cyano (-C≡N) group introduces the potential for toxicity associated with nitriles. While specific toxicological data for this compound is limited, the nitrile group can, under certain conditions (such as exposure to strong acids or high temperatures), release hydrogen cyanide, a highly toxic gas. The hydroxymethyl group (-CH2OH) is generally of lower toxicity concern but can still participate in biological interactions.

It is crucial to note that as of this writing, no specific Occupational Exposure Limit (OEL) has been established for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. Therefore, a conservative approach to minimize all routes of exposure is essential.

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent contact and inhalation. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile gloves are the recommended choice. They provide good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[1] Always inspect gloves for any signs of degradation or puncture before use. For prolonged tasks or when handling larger quantities, consider double-gloving.
Eye Protection Safety goggles that provide a complete seal around the eyes are mandatory. This is to protect against accidental splashes or contact with airborne dust particles, which can cause serious eye irritation.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection A laboratory coat is essential to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work should always be conducted in a certified chemical fume hood to minimize inhalation of dust particles. If engineering controls are not sufficient or during a spill cleanup where dust may be generated, a NIOSH-approved N95 respirator or higher should be worn.

The Operational Plan: From Receipt to Disposal

A systematic and well-documented workflow is the cornerstone of laboratory safety. The following diagram and procedural steps outline the lifecycle of handling 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile in a research setting.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing Weighing Prepare Work Area->Weighing Begin Experiment Reaction Setup Reaction Setup Weighing->Reaction Setup Transfer Compound Work-up Work-up Reaction Setup->Work-up Process Reaction Decontamination Decontamination Work-up->Decontamination End Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Up Storage Storage Waste Segregation->Storage Store Safely Labeling Labeling Storage->Labeling Prepare for Disposal Secure Storage Secure Storage Labeling->Secure Storage Await Collection Scheduled Pickup Scheduled Pickup Secure Storage->Scheduled Pickup Final Disposal

Caption: Workflow for the safe handling of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile.

Step-by-Step Handling Protocol
  • Preparation is Key:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile and any other chemicals being used.

    • Don Appropriate PPE: Suit up with the full complement of PPE as outlined in the table above.

    • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • Weighing: As this compound is a solid, weighing should be done in the fume hood to prevent the inhalation of fine particles. Use a disposable weighing boat.

    • Reaction Setup and Execution: When adding the compound to a reaction vessel, do so carefully to avoid creating dust. Keep the reaction vessel within the fume hood for the duration of the experiment.

    • Post-Reaction Work-up: All steps of the reaction work-up, including extractions and purifications, should be performed in the fume hood.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent (e.g., acetone or ethanol), followed by a final wash with soap and water, is recommended. Dispose of the initial rinsate as hazardous waste.

    • Surface Cleaning: Wipe down the work area in the fume hood with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

    • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.

Emergency Preparedness: Spill Management

In the event of a spill, a calm and methodical response is crucial.

Small Spill (less than 1 gram) inside a Fume Hood:
  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spread of the solid by gently covering it with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the spill.

  • Cleanup: Carefully scoop the absorbent material and the spilled compound into a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area using a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of all cleanup materials as hazardous waste.

Large Spill (greater than 1 gram) or any spill outside a Fume Hood:
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Inform your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.

  • Do Not Attempt to Clean Up: A large spill requires a specialized response from trained personnel.

The Final Step: Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of both personnel and the environment.

cluster_collection Waste Collection cluster_containerization Containerization cluster_storage Storage cluster_disposal Disposal Solid Waste Solid Waste Select Container Select Container Solid Waste->Select Container Liquid Waste Liquid Waste Liquid Waste->Select Container Contaminated PPE Contaminated PPE Contaminated PPE->Select Container Label Container Label Container Select Container->Label Container Properly Identify Designated Area Designated Area Label Container->Designated Area Store Safely Secondary Containment Secondary Containment Designated Area->Secondary Containment Prevent Spills Log Waste Log Waste Secondary Containment->Log Waste Track Inventory Schedule Pickup Schedule Pickup Log Waste->Schedule Pickup Final Disposal

Caption: Step-by-step waste disposal workflow.

Detailed Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unreacted 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, contaminated weighing boats, and absorbent materials from spill cleanups in a designated solid hazardous waste container.

    • Liquid Waste: The initial solvent rinses used for decontaminating glassware should be collected in a separate, compatible liquid hazardous waste container labeled "Non-halogenated Organic Waste."

    • Contaminated Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

    • Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a separate bag or container for hazardous waste.

  • Containerization:

    • Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) containers are a good choice for both solid and liquid waste.

    • As soon as you start a new waste container, label it clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.

  • Storage:

    • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure all liquid waste containers are stored in secondary containment to prevent spills.

  • Final Disposal:

    • Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department to schedule a pickup. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • University of British Columbia. (n.d.). Waste Disposal. Chemical and Biological Engineering. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

Sources

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